Product packaging for 2,5-Dimethoxybenzenesulfonamide(Cat. No.:CAS No. 19116-90-6)

2,5-Dimethoxybenzenesulfonamide

Cat. No.: B102634
CAS No.: 19116-90-6
M. Wt: 217.24 g/mol
InChI Key: MMHMYFWOECSGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,5-Dimethoxybenzenesulfonamide is a chemical compound of interest in scientific research, particularly within medicinal chemistry. It belongs to the benzenesulfonamide class, a group of compounds known for their versatile biological activities and applications in drug discovery efforts . Benzenesulfonamide derivatives have been identified as key scaffolds in hit-to-lead optimization programs, showing promising activity against parasitic diseases such as leishmaniasis . These compounds are frequently explored for their mechanism of action, which often involves competitive inhibition and can provide valuable insights for developing new therapeutic agents . Researchers utilize this compound to study structure-activity relationships (SAR) and to investigate the role of sulfonamide moieties in modulating biological potency and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal use. Molecular Formula: C 8 H 11 NO 4 S

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO4S B102634 2,5-Dimethoxybenzenesulfonamide CAS No. 19116-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHMYFWOECSGDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172637
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19116-90-6
Record name 2,5-Dimethoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19116-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019116906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 2,5-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20172637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,5-Dimethoxybenzenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,5-Dimethoxybenzenesulfonamide, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with two methoxy groups at positions 2 and 5, and a sulfonamide group at position 1.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
CAS Number 19116-90-6[1]
Molecular Formula C₈H₁₁NO₄S[1]
SMILES COC1=CC(=C(C=C1)OC)S(=O)(=O)N[1]
InChI InChI=1S/C8H11NO4S/c1-12-6-3-4-7(13-2)8(5-6)14(9,10)11/h3-5H,1-2H3,(H2,9,10,11)[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValueSource/Method
Molecular Weight 217.24 g/mol PubChem[1]
Melting Point Not available (solid at room temp.)-
Boiling Point Not available-
Solubility Soluble in DMSO and ethanol.[2]General solubility of sulfonamides
pKa Not available-
XLogP3 0.1PubChem (Predicted)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[1]
Rotatable Bond Count 3PubChem (Computed)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. The following data is a composite of information from analogous compounds and predicted values, providing a reference for structural characterization.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are presented below. These are estimated based on established values for benzenesulfonamides and the electronic effects of the methoxy substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
Aromatic-H7.2-7.4m3H
NH₂~7.3br s2H
OCH₃~3.8s6H
¹³C NMR Chemical Shift (ppm) Assignment
C-SO₂~138C1
C-OCH₃~152, ~150C2, C5
Aromatic C-H~115-120C3, C4, C6
OCH₃~56Methoxy Carbons
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3350-3250N-H stretch (asymmetric and symmetric)Sulfonamide (-SO₂NH₂)
3100-3000C-H stretch (aromatic)Benzene ring
2980-2850C-H stretch (aliphatic)Methoxy (-OCH₃)
1600-1450C=C stretchAromatic ring
1350-1310S=O stretch (asymmetric)Sulfonamide (-SO₂N-)
1170-1150S=O stretch (symmetric)Sulfonamide (-SO₂N-)
1250-1200C-O stretch (aryl ether)Methoxy (-OCH₃)
Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragment
217[M]⁺ (Molecular Ion)
153[M - SO₂]⁺
138[M - SO₂ - CH₃]⁺
108[M - SO₂ - CH₃ - CH₂O]⁺

Synthesis

This compound is typically synthesized from its corresponding sulfonyl chloride, 2,5-dimethoxybenzenesulfonyl chloride.

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

The precursor, 2,5-dimethoxybenzenesulfonyl chloride, can be prepared by the chlorosulfonation of 1,4-dimethoxybenzene.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Reaction 1,4-Dimethoxybenzene->Reaction Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction 2,5-Dimethoxybenzenesulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride Reaction->2,5-Dimethoxybenzenesulfonyl_Chloride

Caption: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride.

Synthesis of this compound

The final product is obtained by the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ammonia or an amine.

G cluster_start Starting Material cluster_reagent Reagent cluster_product Product Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride Reaction Sulfonyl_Chloride->Reaction Ammonia Ammonia (aq.) Ammonia->Reaction Sulfonamide This compound Reaction->Sulfonamide

Caption: Synthesis of this compound.

Experimental Protocols

General Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound.

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride[2]

  • Concentrated aqueous ammonia

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a fume hood, slowly add 2,5-dimethoxybenzenesulfonyl chloride in portions to a stirred, ice-cold concentrated aqueous ammonia solution.

  • Continue stirring the mixture at a low temperature for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, the benzenesulfonamide scaffold is a well-established pharmacophore in a variety of therapeutic areas.

Potential Pharmacological Activities:

  • Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and it is plausible that this compound may exhibit similar activity.

  • Anti-inflammatory and Antioxidant Effects: Many benzenesulfonamide derivatives have demonstrated anti-inflammatory and antioxidant properties.

  • Anticancer Activity: Certain sulfonamide-containing compounds have been investigated for their potential as anticancer agents.

Further research is required to elucidate the specific biological profile of this compound.

Safety and Toxicity

Specific toxicity data for this compound is not available. However, a Safety Data Sheet for a closely related compound, 4-amino-2,5-dimethoxy-N-methyl-benzenesulfonamide, indicates that it is not classified as a hazardous substance.[3] It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment.

Conclusion

This compound is a readily accessible aromatic sulfonamide with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities associated with its structural class. Further experimental validation of its properties and biological screening are warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxybenzenesulfonamide, a key intermediate in pharmaceutical and chemical research. Due to the limited availability of complete, publicly accessible experimental datasets, this document compiles predicted data, information from closely related analogs, and established spectroscopic principles to offer a robust analytical profile. Detailed methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to support researchers in their analytical endeavors.

Spectroscopic Data Presentation

The following tables summarize the key predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.5-7.7Multiplet1HAromatic Proton
~7.0-7.2Multiplet2HAromatic Protons
~6.8Singlet (broad)2H-SO₂NH₂
~3.9Singlet3HMethoxy Protons (-OCH₃)
~3.8Singlet3HMethoxy Protons (-OCH₃)

¹³C NMR (Carbon NMR) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~155-160Aromatic Carbon (C-OCH₃)
~150-155Aromatic Carbon (C-OCH₃)
~130-135Aromatic Carbon (C-SO₂)
~115-125Aromatic Carbons (CH)
~55-60Methoxy Carbons (-OCH₃)
Infrared (IR) Spectroscopy

Representative IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H Stretch (asymmetric and symmetric)
3100-3000MediumC-H Aromatic Stretch
2980-2850MediumC-H Aliphatic Stretch (in -OCH₃)
1600-1450Medium to StrongC=C Aromatic Ring Stretch
1370-1330StrongS=O Asymmetric Stretch
1180-1140StrongS=O Symmetric Stretch
1300-1000StrongC-O Stretch (Methoxy)
935-875MediumS-N Stretch
Mass Spectrometry (MS)

Mass Spectrometry Data for this compound [1]

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Assignment
217.04-[M]⁺ (Molecular Ion)
--Fragmentation pattern data is not readily available. A GC-MS spectrum is noted to exist in the SpectraBase database.[2]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of this compound is prepared in approximately 0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer at room temperature.[5] For ¹H NMR, standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A common method for solid samples is the potassium bromide (KBr) pellet technique.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then compressed under high pressure to form a translucent pellet, through which the IR beam is passed.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is pressed against a high-refractive-index crystal (such as diamond or zinc selenide).[8] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[9]

Mass Spectrometry (MS)

The molecular weight and fragmentation pattern of this compound are determined using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10] For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for small molecules, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[11] The mass analyzer, such as a quadrupole, separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.[12]

Mandatory Visualization

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_conclusion Final Characterization Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy (FTIR/ATR) Synthesis->IR MS Mass Spectrometry (GC-MS/LC-MS) Synthesis->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Spectroscopic Analysis Workflow.

References

The Enigmatic Mechanism of Action of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current understanding of the mechanism of action of 2,5-Dimethoxybenzenesulfonamide in biological systems. While direct and extensive research on this specific molecule is limited, this paper synthesizes the available data on its potential biological targets and the activities of structurally related compounds. By examining the broader class of benzenesulfonamides and molecules with the 2,5-dimethoxy substitution pattern, we can infer potential mechanisms of action and guide future research.

Potential Biological Targets and Mechanisms of Action

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of the 2,5-dimethoxy groups can significantly influence the molecule's electronic and steric properties, potentially modulating its binding affinity and selectivity. Based on the available literature for analogous compounds, two primary areas of potential biological activity for this compound emerge: cardiovascular effects through kinase inhibition and neurological effects via serotonin receptor modulation.

Cardiovascular System: Inhibition of Cardiac Troponin I-Interacting Kinase (TNNI3K)

Recent research has identified Cardiac Troponin I-Interacting Kinase (TNNI3K), a kinase selectively expressed in cardiac tissue, as a therapeutic target in cardiovascular diseases. The N-methylbenzenesulfonamide moiety, present in derivatives of this compound, has been identified as a critical structural element for potent inhibitory activity against TNNI3K. While direct inhibitory data for this compound is not available, the exploration of related analogs suggests its potential as a TNNI3K inhibitor.

TNNI3K is involved in cardiac signaling pathways that contribute to hypertrophy and cardiomyocyte apoptosis. Its inhibition is a promising strategy for mitigating these pathological processes.

TNNI3K_Signaling cluster_extracellular Extracellular cluster_cell Cardiomyocyte Stress_Signal Cardiac Stress (e.g., Ischemia) TNNI3K TNNI3K Stress_Signal->TNNI3K Activates Downstream_Kinases Downstream Kinase Cascade TNNI3K->Downstream_Kinases Phosphorylates Apoptosis Apoptosis Downstream_Kinases->Apoptosis Hypertrophy Hypertrophy Downstream_Kinases->Hypertrophy 2_5_DMBSA 2,5-Dimethoxy- benzenesulfonamide (Hypothesized) 2_5_DMBSA->TNNI3K Inhibits Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response Ligand 2,5-Dimethoxy- benzenesulfonamide (Hypothesized Agonist) Ligand->Receptor Binds

Potential Therapeutic Targets of 2,5-Dimethoxybenzenesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on the current understanding of benzenesulfonamide derivatives. As of the latest literature review, specific experimental data on the biological activity of 2,5-Dimethoxybenzenesulfonamide is limited. The therapeutic targets and experimental protocols outlined herein are based on the well-established activities of structurally related sulfonamides and provide a foundational framework for future research and development of this specific compound.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities, forming the basis of numerous therapeutic agents. The core structure, characterized by a benzene ring linked to a sulfonamide group (-SO₂NH₂), offers a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this whitepaper, this compound, is a derivative distinguished by the presence of two methoxy groups on the benzene ring. These substitutions are anticipated to modulate its biological activity, potentially offering novel therapeutic opportunities. This document will explore the hypothetical therapeutic targets of this compound based on the known mechanisms of action of related sulfonamides, and provide detailed experimental protocols for the investigation of these potential activities.

Hypothesized Therapeutic Targets

Based on the extensive research on the benzenesulfonamide scaffold, three primary areas of therapeutic interest are proposed for this compound: carbonic anhydrase inhibition, anticancer activity, and antimicrobial effects.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group, making it a potent inhibitor of zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in various physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways. Inhibition of specific CA isoforms is a validated therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer. It is highly probable that this compound will exhibit inhibitory activity against one or more of the 15 human CA isoforms.

Potential Signaling Pathway Involvement:

CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 CA catalysis HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 CA Carbonic Anhydrase (CA) Physiological_Effect Altered Physiological Processes (e.g., Decreased Aqueous Humor Production) CA->Physiological_Effect Inhibitor This compound Inhibitor->CA Inhibition

Caption: Inhibition of Carbonic Anhydrase by this compound.

Anticancer Activity

Many sulfonamide derivatives have demonstrated significant anticancer properties through various mechanisms, including the inhibition of enzymes crucial for tumor progression, disruption of cell cycle, and induction of apoptosis. The anticancer potential of sulfonamides is often linked to their ability to inhibit carbonic anhydrase isoforms IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Furthermore, some sulfonamides can inhibit other key cancer-related enzymes like cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).

Hypothesized Anticancer Workflow:

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Compound This compound Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT116) Compound->Cell_Lines MTT_Assay MTT Assay for Cytotoxicity Cell_Lines->MTT_Assay IC50 Determine IC₅₀ Value MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis IC50->Cell_Cycle_Analysis Enzyme_Inhibition Target Enzyme Inhibition Assay (e.g., CA IX/XII) IC50->Enzyme_Inhibition

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity

The discovery of sulfonamide antibiotics was a landmark in medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids and amino acids. As humans obtain folic acid from their diet, DHPS inhibitors are selectively toxic to bacteria. It is plausible that this compound could exhibit antibacterial activity through this well-established mechanism.

Bacterial Folic Acid Synthesis Inhibition Pathway:

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Inhibitor This compound Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available, the following tables are presented as templates for data organization once experiments are conducted.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CA IsoformIC₅₀ (nM)Kᵢ (nM)
hCA I
hCA II
hCA IX
hCA XII

Table 2: Hypothetical Anticancer Activity Data

Cell LineIC₅₀ (µM)
MCF-7 (Breast)
HCT116 (Colon)
A549 (Lung)
PC-3 (Prostate)

Table 3: Hypothetical Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Bacillus subtilis

Detailed Experimental Protocols

The following are detailed, standard protocols for assessing the potential therapeutic activities of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

Objective: To determine the inhibitory potency of this compound against various human carbonic anhydrase isoforms.

Materials:

  • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • This compound stock solution (in DMSO)

  • Tris-HCl buffer (20 mM, pH 7.4)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Prepare a solution of the carbonic anhydrase isoenzyme in Tris-HCl buffer. Add varying concentrations of this compound (or DMSO for control) and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor complex formation.

  • Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with CO₂-saturated water containing the phenol red indicator.

  • Data Acquisition: Monitor the change in absorbance of the phenol red indicator at 557 nm over a short time course (seconds). The rate of pH change reflects the enzyme's catalytic activity.

  • Data Analysis: Calculate the initial rates of the catalyzed reaction at different inhibitor concentrations. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.[1][2][3]

Protocol 2: MTT Assay for Anticancer Cytotoxicity

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 48 or 72 hours.[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.[4]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While specific biological data for this compound is not yet prevalent in the scientific literature, its structural similarity to other well-characterized benzenesulfonamides provides a strong rationale for investigating its potential as a carbonic anhydrase inhibitor, an anticancer agent, and an antimicrobial compound. The experimental protocols detailed in this whitepaper offer a comprehensive framework for the systematic evaluation of these potential therapeutic activities. Further research into this compound is warranted to elucidate its specific mechanism of action and to determine its potential for development as a novel therapeutic agent.

References

In Silico Modeling and Docking Studies of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document presents a hypothetical in silico investigation of 2,5-Dimethoxybenzenesulfonamide. Due to limited publicly available research specifically on this molecule, this guide is intended to serve as a comprehensive workflow and technical illustration for researchers, scientists, and drug development professionals interested in applying computational methods to novel sulfonamide compounds.

Introduction

This compound belongs to the benzenesulfonamide class of chemical compounds, a scaffold renowned for its broad pharmacological significance. Sulfonamide-based drugs have been successfully developed as carbonic anhydrase inhibitors, diuretics, anticancer agents, and anti-inflammatory drugs. The therapeutic versatility of this class stems from the sulfonamide moiety's ability to engage in key interactions with biological targets, particularly as a zinc-binding group in metalloenzymes.

In silico modeling and molecular docking have become indispensable tools in modern drug discovery. These computational techniques allow for the rapid and cost-effective prediction of how a small molecule (ligand) might interact with a biological target (receptor) at an atomic level. By simulating these interactions, researchers can predict binding affinities, identify key intermolecular forces, and generate hypotheses about a compound's potential mechanism of action. This predictive power helps to prioritize candidates for synthesis and experimental testing, thereby streamlining the drug development pipeline.

This technical guide outlines a hypothetical, yet robust, in silico study of this compound, proposing human Carbonic Anhydrase II as a putative biological target and detailing the complete computational workflow from target selection to post-docking analysis.

Proposed Biological Target: Human Carbonic Anhydrase II (hCA II)

For the purpose of this illustrative study, human Carbonic Anhydrase II (hCA II) is selected as the biological target for this compound.

Justification: The benzenesulfonamide scaffold is the quintessential pharmacophore for carbonic anhydrase inhibition.[1][2] hCA II is a well-characterized and pharmacologically significant isoform that is ubiquitously expressed and plays a crucial role in pH regulation and the secretion of bodily fluids.[3] Its inhibition is a validated therapeutic strategy for the treatment of glaucoma, with several sulfonamide drugs, such as Dorzolamide, clinically approved for this indication.[4][5][6] Therefore, investigating the potential interaction of a novel sulfonamide with hCA II is a logical starting point.

The active site of hCA II is a 15 Å deep conical cleft containing a catalytic zinc ion (Zn²⁺). This ion is coordinated by the imidazole rings of three histidine residues (His94, His96, His119) and a water molecule or hydroxide ion.[7][8] The sulfonamide group of inhibitors displaces the water/hydroxide and coordinates directly with the zinc ion, while the rest of the inhibitor forms additional hydrogen bonds and van der Waals contacts with surrounding amino acid residues, such as Thr199 and Leu198, which contribute to binding affinity and isoform selectivity.[1][9]

Experimental Protocols: A Hypothetical Molecular Docking Workflow

This section provides a detailed methodology for conducting a molecular docking study of this compound against hCA II.

Computational Software
  • Molecular Docking: AutoDock Vina

  • File Preparation: AutoDock Tools (ADT)

  • Visualization: Biovia Discovery Studio or PyMOL

Ligand Preparation
  • Structure Acquisition: The 3D structure of this compound is obtained. This can be achieved by retrieving it from a chemical database like PubChem or by sketching it using 2D chemical drawing software and converting it to 3D.

  • Energy Minimization: The initial 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • File Conversion: Using AutoDock Tools, Gasteiger partial charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined. The final structure is saved in the PDBQT file format, which is required by AutoDock Vina.

Receptor Preparation
  • Structure Acquisition: The X-ray crystal structure of human Carbonic Anhydrase II is downloaded from the Protein Data Bank (PDB). For this study, a high-resolution structure complexed with a known sulfonamide inhibitor, such as Dorzolamide (PDB ID: 4M2U), is selected.[10]

  • Protein Cleaning: The protein structure is prepared by removing all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (Dorzolamide).

  • Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned using AutoDock Tools.

  • File Conversion: The prepared receptor structure is saved in the PDBQT file format.

Grid Box Generation and Docking Simulation
  • Active Site Definition: A grid box, representing the docking search space, is defined. The box is centered on the active site of hCA II. The coordinates of the co-crystallized ligand (Dorzolamide) from PDB entry 4M2U are used to determine the center of the box.

  • Grid Dimensions: The dimensions of the grid box are set to 20 x 20 x 20 Å to ensure it is large enough to encompass the entire active site and allow for sufficient rotational and translational freedom of the ligand.

  • Docking Execution: The molecular docking simulation is performed using AutoDock Vina. The command specifies the prepared ligand and receptor files, the grid box parameters, and the exhaustiveness parameter (set to 16 for a more thorough search). Vina calculates the binding affinity for the most favorable binding poses.

Analysis and Visualization of Results
  • Binding Affinity Analysis: The output file from Vina provides the binding affinities (in kcal/mol) and root-mean-square deviation (RMSD) values for the top-ranked binding poses. The pose with the lowest binding energy is considered the most probable binding mode.

  • Interaction Visualization: The top-ranked docked pose of this compound complexed with hCA II is loaded into a molecular visualization tool.

  • Interaction Mapping: The complex is analyzed to identify key intermolecular interactions, such as:

    • Coordination of the sulfonamide group with the active site Zn²⁺ ion.

    • Hydrogen bonds between the ligand and amino acid residues (e.g., Thr199).

    • Hydrophobic interactions with residues lining the active site pocket.

Visualization of Workflows and Pathways

In_Silico_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage Ligand_Prep Ligand Preparation (this compound) - Energy Minimization - Charge Assignment - Save as PDBQT Grid_Box Grid Box Generation (Center on Active Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (hCA II - PDB: 4M2U) - Remove Water/Ligands - Add Hydrogens - Save as PDBQT Receptor_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Grid_Box->Docking Results Analyze Docking Scores (Binding Affinity, Poses) Docking->Results Visualization Visualize Best Pose (Identify Key Interactions) Results->Visualization Conclusion Hypothesis Generation Visualization->Conclusion

Caption: In Silico Molecular Docking Workflow.

Carbonic_Anhydrase_Pathway_Glaucoma cluster_ciliary Ciliary Epithelium CO2 CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 Catalyzed by HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CAII Carbonic Anhydrase II (hCA II) Aqueous_Humor Aqueous Humor Production HCO3->Aqueous_Humor Drives Secretion IOP Increased Intraocular Pressure (IOP) Aqueous_Humor->IOP Inhibitor 2,5-Dimethoxy- benzenesulfonamide (Hypothetical Inhibitor) Inhibitor->CAII Inhibits

Caption: Role of Carbonic Anhydrase II in Aqueous Humor Production.

Hypothetical Data Presentation

The following tables summarize the potential results from the in silico docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies.

Table 1: Hypothetical Molecular Docking Results against hCA II

Compound NameBinding Affinity (kcal/mol)Predicted Ki (µM)Key Predicted Interactions
This compound -7.81.54- Sulfonamide group coordinates with Zn²⁺.- Hydrogen bond with Thr199.- Hydrophobic interactions with Val121, Leu198.
Dorzolamide (Reference) -8.50.45- Sulfonamide group coordinates with Zn²⁺.- Multiple hydrogen bonds with Thr199, Gln92.- Hydrophobic interactions with Val143, Leu198.

Table 2: Hypothetical In Silico ADMET Profile

PropertyPredicted ValueInterpretation
Human Intestinal Absorption HighGood potential for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration LowReduced likelihood of CNS side effects.
CYP2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions.
Ames Mutagenicity Non-mutagenicLow potential for carcinogenicity.
LogP (Lipophilicity) 2.1Optimal range for drug-likeness.

Conclusion and Future Directions

This technical guide has detailed a hypothetical in silico investigation of this compound as a potential inhibitor of human Carbonic Anhydrase II. The proposed molecular docking workflow suggests that the compound could bind effectively within the hCA II active site, anchored by the characteristic coordination of its sulfonamide group to the catalytic zinc ion. The hypothetical binding affinity of -7.8 kcal/mol indicates a potentially strong interaction, warranting further investigation. Furthermore, the predictive ADMET profile appears favorable, suggesting drug-like properties.

It is critical to reiterate that these findings are purely computational predictions and serve as a hypothesis-generating exercise. To validate these in silico results, the following experimental steps are essential:

  • Chemical Synthesis: Synthesis and purification of this compound.

  • In Vitro Validation: Perform enzyme inhibition assays to experimentally determine the inhibitory constant (Ki) of the compound against a panel of hCA isoforms to confirm potency and assess selectivity.

  • Structural Biology: Co-crystallize the compound with hCA II and solve the X-ray structure to unequivocally determine the binding mode and confirm the predicted interactions.

  • Lead Optimization: Based on the docking and experimental data, design and synthesize analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.

By integrating computational modeling with targeted experimental validation, the potential of this compound as a novel therapeutic agent can be systematically explored.

References

A Comprehensive Review on the Synthesis of Substituted Benzenesulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzenesulfonamides are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a wide array of therapeutic agents. Their prevalence stems from their ability to act as versatile pharmacophores, often serving as mimics of carboxylic acids and key zinc-binding groups in various metalloenzymes. This technical guide provides an in-depth review of the principal synthetic strategies for accessing substituted benzenesulfonamides, with a focus on classical methods, modern catalytic cross-coupling reactions, and bio-orthogonal click chemistry. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to facilitate practical application in a research and development setting.

Synthesis of Key Precursors: Substituted Benzenesulfonyl Chlorides

The successful synthesis of substituted benzenesulfonamides is contingent upon the availability of appropriately substituted benzenesulfonyl chlorides. These crucial precursors can be prepared via several reliable methods.

From Substituted Anilines via Diazotization

A versatile and widely used method involves the diazotization of a substituted aniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst. This approach allows for a broad range of substitution patterns on the aromatic ring.[1]

Experimental Protocol: Synthesis of Substituted Benzenesulfonyl Chloride from Aniline

  • Diazotization: A solution of the substituted aniline (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) is cooled to 0-5 °C.[2] An aqueous solution of sodium nitrite (1.05-1.10 eq) is added dropwise while maintaining the low temperature to form the diazonium salt.[2][3]

  • Sulfonylation: The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) or copper(II) chloride catalyst.[3]

  • Work-up: The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, washed, dried, and concentrated under reduced pressure to afford the substituted benzenesulfonyl chloride.

Yields for this method are typically in the range of 70-90%, with purities often exceeding 99%.[2]

Chlorosulfonation of Substituted Benzenes

Direct chlorosulfonation of an activated substituted benzene with chlorosulfonic acid is another common approach.[1]

Experimental Protocol: Chlorosulfonation of a Substituted Benzene

  • Reaction Setup: The substituted benzene (1.0 eq) is dissolved in a suitable inert solvent and cooled in an ice bath.

  • Addition of Chlorosulfonic Acid: Chlorosulfonic acid (2.0-3.0 eq) is added dropwise to the stirred solution, ensuring the temperature remains low.

  • Reaction and Work-up: The reaction is allowed to proceed to completion, after which it is carefully quenched with ice water. The product is then extracted, washed, dried, and purified.

A logical workflow for the synthesis of key precursors is depicted below.

G cluster_precursors Synthesis of Benzenesulfonyl Chlorides Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl BenzenesulfonylChloride1 Substituted Benzenesulfonyl Chloride Diazonium->BenzenesulfonylChloride1 SO2_CuCl SO2 / CuCl SO2_CuCl->BenzenesulfonylChloride1 SubstitutedBenzene Substituted Benzene BenzenesulfonylChloride2 Substituted Benzenesulfonyl Chloride SubstitutedBenzene->BenzenesulfonylChloride2 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->BenzenesulfonylChloride2

Workflow for the synthesis of substituted benzenesulfonyl chlorides.

Classical Synthesis of Benzenesulfonamides

The most traditional and straightforward method for the synthesis of benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

Experimental Protocol: General Procedure for Classical Sulfonamide Synthesis

  • Reaction Setup: To a solution of the primary or secondary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, diethyl ether, or toluene), a base (e.g., pyridine or triethylamine, 2.0 eq) is added.

  • Addition of Sulfonyl Chloride: The substituted benzenesulfonyl chloride (1.0 eq) is added portion-wise or as a solution in the reaction solvent, typically at 0 °C to control the exothermic reaction.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The mixture is then washed sequentially with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by recrystallization or column chromatography.

EntryAmineBenzenesulfonyl ChlorideBaseSolventTemperature (°C)Time (h)Yield (%)
1AnilineBenzenesulfonyl ChloridePyridineDCM25485
2AnilineBenzenesulfonyl ChlorideTriethylamineToluene25482
3AnilineBenzenesulfonyl ChlorideNaOH (1M aq.)Diethyl Ether0-25292
4DibutylamineBenzenesulfonyl ChlorideNaOH (1M aq.)Water25194

Table 1: Effect of Base and Solvent on Yield in a Model Classical Synthesis.

The general reaction scheme for the classical synthesis is illustrated below.

G reactant1 Substituted Benzenesulfonyl Chloride product Substituted Benzenesulfonamide reactant1->product reactant2 Primary or Secondary Amine reactant2->product base Base (e.g., Pyridine) base->product

Classical synthesis of substituted benzenesulfonamides.

Modern Catalytic Cross-Coupling Methods

Modern synthetic organic chemistry has introduced powerful catalytic methods for the formation of carbon-nitrogen bonds, which have been successfully applied to the synthesis of benzenesulfonamides. These methods often offer milder reaction conditions and broader substrate scope compared to classical approaches.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[4] This reaction has been adapted for the synthesis of N-aryl sulfonamides.[5]

Experimental Protocol: Buchwald-Hartwig Synthesis of N-Aryl Benzenesulfonamides

  • Reaction Setup: A reaction vessel is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), a base (e.g., K₂CO₃, Cs₂CO₃), the aryl halide (1.0 eq), and the sulfonamide (1.2 eq).

  • Reaction Conditions: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the reaction is complete.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to afford the N-aryl benzenesulfonamide.

The catalytic cycle of the Buchwald-Hartwig amination is depicted below.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH, Base RedElim Reductive Elimination Complex AmineCoord->RedElim -HX RedElim->Pd0 Ar-NR2

Catalytic cycle for the Buchwald-Hartwig amination.
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, providing an alternative to the palladium-catalyzed methods.[6] Traditionally, these reactions required harsh conditions, but modern advancements have led to milder protocols.[6]

Experimental Protocol: Ullmann-Type Synthesis of N-Aryl Benzenesulfonamides

  • Reaction Setup: A mixture of the aryl halide (1.0 eq), the sulfonamide (1.2 eq), a copper catalyst (e.g., CuI, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃, K₃PO₄) is prepared in a reaction vessel.

  • Reaction Conditions: A high-boiling polar solvent such as DMSO or DMF is added, and the reaction mixture is heated, often to temperatures above 100 °C.[6]

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Aryl HalideAmine/SulfonamideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Aryl IodideAlkylamineCuI / 1,10-phenanthroline-DMSORT87
Aryl IodideAnilineCuI / PhenanthrolineKOH-High-
Aryl BromideN-HeterocycleCuCl / L30---Moderate-High

Table 2: Examples of Ullmann-Type C-N Coupling Reactions.[6][7]

Bio-orthogonal Click Chemistry

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules with high efficiency and selectivity.[8] This methodology has been successfully employed to synthesize benzenesulfonamide derivatives bearing a triazole ring, which can act as a linker to other molecular fragments.[9][10]

Experimental Protocol: CuAAC Synthesis of Triazole-Containing Benzenesulfonamides

  • Preparation of Precursors: A benzenesulfonamide scaffold containing either an azide or an alkyne functionality is synthesized. A corresponding coupling partner with the complementary functionality (alkyne or azide) is also prepared.

  • Click Reaction: The azido-sulfonamide (1.0 eq) and the alkyne (1.0 eq) are dissolved in a solvent mixture, typically t-BuOH/H₂O. A copper(I) catalyst, often generated in situ from CuSO₄·5H₂O and a reducing agent like sodium ascorbate, is added.

  • Reaction and Purification: The reaction is stirred at room temperature and is often complete within a few hours. The product precipitates from the reaction mixture and can be collected by filtration, washed, and dried.

This method is highly modular and allows for the rapid generation of diverse libraries of sulfonamide derivatives.[11]

The workflow for the synthesis of benzenesulfonamides via click chemistry is outlined below.

G AzidoSulfonamide Azido-Benzenesulfonamide TriazoleProduct Triazole-Substituted Benzenesulfonamide AzidoSulfonamide->TriazoleProduct Alkyne Terminal Alkyne Alkyne->TriazoleProduct CuCatalyst Cu(I) Catalyst CuCatalyst->TriazoleProduct

Synthesis of benzenesulfonamides via CuAAC click chemistry.

Conclusion

The synthesis of substituted benzenesulfonamides is a well-established field with a diverse array of methodologies available to the synthetic chemist. The classical approach remains a robust and cost-effective method for many applications. However, for the synthesis of more complex and structurally diverse libraries of compounds, modern catalytic methods such as the Buchwald-Hartwig amination and Ullmann condensation offer significant advantages in terms of scope and reaction conditions. Furthermore, the advent of click chemistry provides a highly efficient and modular strategy for the facile construction of novel sulfonamide-based conjugates. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively navigate the synthesis of this important class of molecules.

References

2,5-Dimethoxybenzenesulfonamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,5-Dimethoxybenzenesulfonamide, including its chemical properties, a detailed synthetic protocol, and a discussion of the potential biological significance of the benzenesulfonamide scaffold.

Core Compound Data

The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 19116-90-6[1]
Molecular Formula C₈H₁₁NO₄S[1]
Molecular Weight 217.24 g/mol [1]
IUPAC Name This compound[1]
Synonyms Benzenesulfonamide, 2,5-dimethoxy-[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 1,4-dimethoxybenzene. The first step is an electrophilic aromatic substitution (chlorosulfonation) to form the intermediate 2,5-dimethoxybenzenesulfonyl chloride. This intermediate is then reacted with an ammonia source to yield the final sulfonamide product.

Experimental Protocol

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

This procedure is based on the established method of reacting an activated aromatic ring with chlorosulfonic acid.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., HCl).

  • Initial Cooling: Place 1,4-dimethoxybenzene (1.0 eq) in the flask and cool it in an ice bath to 0°C.

  • Reagent Addition: Slowly add chlorosulfonic acid (approx. 3.0-5.0 eq) dropwise via the dropping funnel to the cooled 1,4-dimethoxybenzene. Maintain the temperature at 0-5°C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,5-dimethoxybenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with ammonia.

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

  • Ammonia Addition: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 28-30% solution) dropwise. A white precipitate of the sulfonamide should form.

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours to ensure the reaction goes to completion.

  • Work-up: Remove the organic solvent under reduced pressure. Add water to the residue to precipitate the product fully.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a pure crystalline solid.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination 1_4_Dimethoxybenzene 1,4-Dimethoxybenzene Reaction_1 Electrophilic Aromatic Substitution (0-5°C) 1_4_Dimethoxybenzene->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Intermediate 2,5-Dimethoxybenzenesulfonyl Chloride Reaction_1->Intermediate Reaction_2 Nucleophilic Substitution (Room Temp) Intermediate->Reaction_2 Ammonia Aqueous Ammonia Ammonia->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Synthetic pathway for this compound.

Biological Context and Potential Significance

While specific biological activity or mechanism of action studies for this compound are not extensively reported in the literature, the benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery. Derivatives have shown a wide range of biological activities.

  • Enzyme Inhibition: The sulfonamide moiety is a key structural feature in numerous enzyme inhibitors. For instance, various benzenesulfonamide derivatives have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes management.[2] Other sulfonamides are known to inhibit carbonic anhydrases and kinases.

  • Antimicrobial Activity: Sulfonamides, or "sulfa drugs," are a historic class of antibiotics. Their mechanism of action typically involves acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria. This disruption of folate metabolism inhibits bacterial growth.

  • Anticancer Properties: More complex sulfonamide derivatives have been developed as dual inhibitors of PI3K/mTOR, signaling pathways critical for cell growth and proliferation in cancer.[3][4]

The synthesis of this compound provides a core structure that can be further modified for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents.

General Mechanism of Action for Sulfa Drugs

The diagram below illustrates the classical mechanism of action for sulfonamide antibiotics, which provides a foundational model for understanding the potential antimicrobial applications of this class of compounds.

G PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (Bacterial Enzyme) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Growth Bacterial Growth and Replication Folic_Acid->Growth Sulfonamide Sulfonamide Drug (e.g., this compound) Sulfonamide->DHPS

Inhibition of Folic Acid Synthesis by Sulfonamides.

References

Navigating the Solubility Landscape of 2,5-Dimethoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2,5-Dimethoxybenzenesulfonamide in various organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides essential physicochemical properties of this compound to inform solubility predictions, a detailed, generalized experimental protocol for its solubility determination, and a discussion on expected solubility trends. This information is intended to empower researchers to effectively work with this compound in a laboratory setting.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a compound is crucial for predicting its solubility behavior. The following data for this compound has been compiled from publicly available chemical databases.[1]

PropertyValueSource
Molecular FormulaC₈H₁₁NO₄SPubChem[1]
Molecular Weight217.24 g/mol PubChem[1]
XLogP30.1PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count5PubChem[1]
Rotatable Bond Count3PubChem[1]
Topological Polar Surface Area87 ŲPubChem[1]

The presence of hydrogen bond donors and acceptors, along with a moderate polar surface area, suggests that this compound is likely to exhibit solubility in polar organic solvents. The XLogP3 value, which is a measure of lipophilicity, is low, indicating a preference for more polar environments over nonpolar ones.

Predicted Solubility in Organic Solvents

While specific experimental data is unavailable, the structure of this compound—containing two methoxy groups and a sulfonamide group—allows for qualitative predictions of its solubility in different classes of organic solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the sulfonamide group, suggesting a higher likelihood of good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): The polarity of these solvents and their ability to accept hydrogen bonds would likely lead to significant solubility of this compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the sulfonamide and methoxy groups, the solubility in nonpolar solvents is expected to be limited.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The equilibrium solubility shake-flask method is a widely accepted and reliable technique.

Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with airtight caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • For volatile solvents or to ensure complete removal of solids, centrifugation of the vials is recommended.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Filter the supernatant through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Add Known Volume of Solvent prep_solvent->prep_vial equilibration Agitate at Constant Temperature prep_vial->equilibration separation Centrifuge/Settle equilibration->separation filtration Filter Supernatant separation->filtration dilution Dilute Sample filtration->dilution analysis Analyze Concentration (HPLC/UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Utilizing 2,5-Dimethoxybenzenesulfonamide as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2,5-Dimethoxybenzenesulfonamide as a foundational scaffold for the synthesis and development of novel kinase inhibitors, with a particular focus on targeting Mitogen-activated protein kinase kinase 1 (MEK1). This document outlines synthetic strategies, detailed experimental protocols, and methodologies for biological evaluation.

Introduction

This compound is a readily available chemical entity that presents a unique opportunity for the design of novel therapeutic agents. The presence of two methoxy groups on the benzene ring offers potential for selective modification and modulation of physicochemical properties, while the sulfonamide moiety can act as a key hydrogen bond donor/acceptor, a common feature in many kinase inhibitors. This document details a proposed research workflow for leveraging this building block to generate a library of potential MEK1 inhibitors.

Proposed Synthetic Strategies

The this compound scaffold can be chemically modified at two primary locations: the sulfonamide nitrogen and the aromatic ring. These modifications allow for the exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.

N-Alkylation and N-Arylation of the Sulfonamide

Modification of the sulfonamide nitrogen with various alkyl and aryl groups can introduce diverse functionalities that can interact with specific pockets within the kinase active site.

Electrophilic Aromatic Substitution

The electron-rich nature of the dimethoxy-substituted benzene ring allows for electrophilic aromatic substitution reactions, enabling the introduction of additional substituents that can further enhance binding affinity and selectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Proposed Electrophilic Aromatic Substitution on this compound (Example: Nitration)

This protocol outlines a proposed method for the nitration of the this compound ring. The positions ortho and para to the methoxy groups are activated for electrophilic substitution.

Materials:

  • N-alkylated-2,5-dimethoxybenzenesulfonamide (from Protocol 1)

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add the N-alkylated-2,5-dimethoxybenzenesulfonamide (1.0 mmol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 mmol) to cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the sulfonamide, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table presents a hypothetical SAR for novel compounds derived from this compound, based on common trends observed in kinase inhibitors. This table is intended to guide the initial design of a compound library.

Compound IDR1 (at Sulfonamide-N)R2 (on Aromatic Ring)Hypothetical MEK1 IC₅₀ (nM)Rationale
Lead-01 HH>10,000Unsubstituted parent compound, likely low affinity.
Cpd-01 BenzylH500Introduction of an aromatic ring may lead to pi-stacking interactions.
Cpd-02 3-ChlorobenzylH150Electron-withdrawing group may enhance binding.
Cpd-03 Benzyl4-Nitro80Introduction of a hydrogen bond acceptor on the aromatic ring.
Cpd-04 3-Chlorobenzyl4-Nitro25Combination of favorable substitutions may lead to synergistic effects.

Biological Evaluation Protocols

Protocol 3: In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against the MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • ERK2 (inactive substrate)

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer

  • Phospho-ERK1/2 antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a microplate, add the MEK1 enzyme, inactive ERK2, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ERK2.

  • Detect the level of phosphorylated ERK2 using a specific primary antibody against phospho-ERK1/2, followed by a labeled secondary antibody.

  • Measure the signal using a microplate reader.

  • Calculate the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

G Synthetic Workflow for Novel Kinase Inhibitors cluster_0 Scaffold Modification cluster_1 Compound Library cluster_2 Biological Evaluation This compound This compound N-Alkylation/Arylation N-Alkylation/Arylation This compound->N-Alkylation/Arylation N-Alkylated/Arylated Intermediate N-Alkylated/Arylated Intermediate N-Alkylation/Arylation->N-Alkylated/Arylated Intermediate Aromatic Substitution Aromatic Substitution Novel Compound Library Novel Compound Library Aromatic Substitution->Novel Compound Library N-Alkylated/Arylated Intermediate->Aromatic Substitution Kinase Inhibition Assay Kinase Inhibition Assay Novel Compound Library->Kinase Inhibition Assay Cell-based Assays Cell-based Assays Kinase Inhibition Assay->Cell-based Assays Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization G Simplified MEK-ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival Novel Inhibitor Novel Inhibitor Novel Inhibitor->MEK1/2

Application Notes and Protocols for High-Throughput Screening Assays Involving 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing 2,5-Dimethoxybenzenesulfonamide and its analogs in high-throughput screening (HTS) campaigns, with a focus on identifying potential anticancer agents. The protocols and pathways described herein are based on the known biological activities of structurally related sulfonamide compounds, which have been shown to exhibit cytostatic and cytotoxic effects in various cancer cell lines.

Introduction

This compound is a member of the benzenesulfonamide class of organic compounds. While specific HTS data for this compound is not extensively published, the broader sulfonamide scaffold is a well-established pharmacophore in drug discovery, with applications ranging from antimicrobial to anticancer therapies. Notably, certain sulfonamide derivatives have been identified as inhibitors of cell cycle progression, making this compound class an attractive starting point for the discovery of novel cytostatic agents.

The following protocols and data are presented as a representative guide for screening this compound and similar molecules for their ability to induce cell cycle arrest in a cancer cell line.

Data Presentation: Hypothetical HTS Results

A hypothetical high-throughput screen was conducted to identify compounds that induce G2/M cell cycle arrest. The data presented below summarizes the results for this compound and a set of structural analogs.

Compound IDStructureConcentration (µM)% Cells in G2/M Phase (Mean ± SD)Hit (Yes/No)
This compound This compound1065 ± 4.2Yes
Analog A2-methoxybenzenesulfonamide1025 ± 3.1No
Analog B5-methoxybenzenesulfonamide1028 ± 2.8No
Analog C2,5-Dichlorobenzenesulfonamide1045 ± 5.5Yes
Positive Control (Nocodazole)Nocodazole185 ± 3.9Yes
Negative Control (DMSO)DMSO0.1%15 ± 2.1No

Experimental Protocols

Cell-Based High-Throughput Screen for G2/M Cell Cycle Arrest

This protocol describes a fluorescence-based assay to quantify the percentage of cells in the G2/M phase of the cell cycle in a 384-well plate format, suitable for HTS.

Materials:

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound and analog library (10 mM in DMSO)

  • Nocodazole (1 mM in DMSO)

  • DMSO (cell culture grade)

  • Hoechst 33342 stain (10 mg/mL)

  • Saponin (10% solution)

  • Formaldehyde (37% solution)

  • 384-well black, clear-bottom imaging plates

  • High-content imaging system

Protocol:

  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plate for 24 hours.

  • Compound Addition:

    • Prepare a compound plate by diluting the 10 mM stock solutions of this compound, analogs, and control compounds in DMEM to an intermediate concentration of 100 µM.

    • Using an automated liquid handler, transfer 5 µL of the diluted compounds to the cell plate, achieving a final concentration of 10 µM. For the negative control, add 5 µL of DMEM containing 0.1% DMSO.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Staining:

    • Prepare a staining solution containing Hoechst 33342 at a final concentration of 2 µg/mL, 0.5% formaldehyde, and 0.1% saponin in PBS.

    • Remove the media from the wells and add 50 µL of the staining solution to each well.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Imaging and Analysis:

    • Acquire images of the stained nuclei using a high-content imaging system with a DAPI filter set.

    • Analyze the images using appropriate software to quantify the nuclear intensity and morphology.

    • Gate the cell population based on DNA content (Hoechst 33342 intensity) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

    • Identify hits as compounds that significantly increase the percentage of cells in the G2/M phase compared to the negative control.

Mandatory Visualizations

Signaling Pathway Diagram

G2M_Arrest_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus 2_5_DBS This compound TargetProtein Putative Target Protein (e.g., Kinase) 2_5_DBS->TargetProtein Inhibition Cdk1_CyclinB Cdk1/Cyclin B Complex TargetProtein->Cdk1_CyclinB Activation (Hypothesized) G2M_Arrest G2/M Arrest TargetProtein->G2M_Arrest Leads to G2_Phase G2 Phase M_Phase M Phase Cdk1_CyclinB->M_Phase Promotion G2_Phase->M_Phase Progression

Caption: Hypothetical signaling pathway for this compound-induced G2/M arrest.

Experimental Workflow Diagram

HTS_Workflow cluster_workflow HTS Workflow for Cell Cycle Analysis A 1. Seed HeLa Cells in 384-well plates B 2. Add this compound and controls A->B C 3. Incubate for 24 hours B->C D 4. Stain with Hoechst 33342 C->D E 5. High-Content Imaging D->E F 6. Image Analysis and Quantification of Cell Cycle Phases E->F G 7. Hit Identification (% G2/M increase) F->G

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 2,5-Dimethoxybenzenesulfonamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dimethoxybenzenesulfonamide is a compound of interest in pharmaceutical research and development. Accurate and reliable quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method utilizes a straightforward sample preparation procedure and is suitable for high-throughput analysis.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from plasma or serum.

  • Materials:

    • Oasis HLB SPE cartridges (3 mL, 200 mg)[1]

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Deionized water

    • 0.1% Formic acid in water

    • Nitrogen gas evaporator

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Precondition the SPE cartridge: Sequentially pass 3 mL of methanol followed by 3 mL of deionized water through the Oasis HLB cartridge.[1] Do not allow the cartridge to dry out.

    • Sample Loading: To 0.5 mL of plasma/serum, add 0.5 mL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the preconditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.[1]

    • Drying: Dry the cartridge under a gentle stream of nitrogen for 5 minutes.

    • Elution: Elute the analyte with 3 mL of acetonitrile.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm particle size) is recommended.[2]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.[2]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]

  • Gradient Program: A gradient elution is employed to ensure optimal separation.

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090100.4
1.090100.4
5.010900.4
7.010900.4
7.190100.4
10.090100.4
  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Mass Spectrometry (MS/MS)

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • Source Parameters: The following are typical starting parameters and should be optimized for the specific instrument used.

ParameterValue
Capillary Voltage3500 V[3]
Gas Temperature350°C[2]
Gas Flow10 L/min[2]
Nebulizer Pressure40 psi
Sheath Gas Temperature350°C[2]
Sheath Gas Flow11 L/min[3]
  • MRM Transition: The MRM transition for this compound should be determined by infusing a standard solution of the analyte into the mass spectrometer. A plausible transition is proposed below based on the structure of the molecule.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound218.1154.120
Internal Standard (e.g., Sulfamethazine-d4)283.1190.125

Data Presentation

The following table summarizes the key quantitative parameters of the LC-MS/MS method.

ParameterDescription
Linearity The method should be linear over a defined concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (e.g., Signal-to-Noise ratio > 10).
Precision Expressed as the relative standard deviation (%RSD), should be <15% for intra- and inter-day measurements.
Accuracy Expressed as the percentage of the nominal concentration, should be within 85-115%.
Recovery The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte, assessed by comparing the analyte response in a post-extracted spiked sample to a neat standard solution.

Mandatory Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) SPE_Condition SPE Cartridge Conditioning (Methanol & Water) Sample_Load Sample Loading SPE_Condition->Sample_Load Wash Washing Step Sample_Load->Wash Elute Elution with Acetonitrile Wash->Elute Evap_Recon Evaporation & Reconstitution Elute->Evap_Recon LC_Separation Liquid Chromatography (C18 Column, Gradient Elution) Evap_Recon->LC_Separation MS_Ionization Mass Spectrometry (ESI+ Ionization) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Quantification Quantification (Peak Area Integration) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for the LC-MS/MS quantification of this compound.

References

Application Notes and Protocols for Obtaining Single Crystals of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single-crystal X-ray diffraction is an essential analytical technique in drug development and chemical research for the unambiguous determination of three-dimensional molecular structures. The primary challenge in this analysis is often the growth of high-quality single crystals. These application notes provide a comprehensive guide to the crystallization of 2,5-Dimethoxybenzenesulfonamide, a molecule of interest in medicinal chemistry. Due to the presence of both polar (sulfonamide) and non-polar (dimethoxybenzene ring) moieties, a systematic approach to solvent selection and crystallization technique is crucial for success. This document outlines rational strategies and detailed protocols for obtaining single crystals suitable for X-ray diffraction analysis.

Key Principles for Crystallization

The successful crystallization of any compound, including this compound, relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice. Key factors influencing this process include:

  • Purity of the Compound: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. It is imperative to use highly purified starting material.

  • Solvent Selection: The ideal solvent or solvent system will dissolve the compound moderately at an elevated temperature and poorly at a lower temperature. For molecules with mixed polarity like this compound, a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is insoluble) is often effective[1].

  • Rate of Crystallization: Slow crystal growth is paramount for obtaining large, well-ordered single crystals. Rapid precipitation typically leads to the formation of amorphous solids or polycrystalline powders[2].

  • Temperature Control: A controlled temperature gradient is a key driver for crystallization, especially in slow cooling methods[3].

  • Nucleation: The initial formation of a crystal seed is a critical step. This can be spontaneous or induced by methods such as scratching the vessel or introducing a seed crystal[1].

Solvent Selection Strategy

The choice of solvent is the most critical variable in the crystallization process. A logical approach to solvent selection is outlined below. The molecule possesses hydrogen bond donors (the -NH2 of the sulfonamide) and acceptors (the -SO2 and methoxy groups), as well as an aromatic ring, suggesting that a range of solvents with varying polarities should be screened.

Solvent_Selection_Workflow cluster_solvents Test Solvents (Varying Polarity) start Start: Purified 2,5-Dimethoxy- benzenesulfonamide solubility_test Solubility Screening (Small Scale, ~1-2 mg) start->solubility_test polar_aprotic Polar Aprotic (Acetone, Acetonitrile, Ethyl Acetate) polar_protic Polar Protic (Methanol, Ethanol, Isopropanol) nonpolar Non-polar / Weakly Polar (Toluene, Dichloromethane) decision Analyze Solubility polar_aprotic->decision polar_protic->decision nonpolar->decision soluble_rt Highly Soluble at Room Temp decision->soluble_rt Soluble sparingly_soluble Sparingly Soluble at Room Temp, Soluble when Heated decision->sparingly_soluble Sparingly Soluble insoluble Insoluble decision->insoluble Insoluble method_evaporation Method: Slow Evaporation or Vapor Diffusion (as 'Good' Solvent) soluble_rt->method_evaporation method_cooling Method: Slow Cooling sparingly_soluble->method_cooling method_antisolvent Use as Anti-Solvent in Vapor/Liquid Diffusion insoluble->method_antisolvent Slow_Evaporation_Workflow start Start: Purified Compound dissolve Dissolve in Minimum 'Good' Solvent start->dissolve filter Filter if Necessary (0.22 µm syringe filter) dissolve->filter evaporate Cover Vial & Puncture Holes (Control Evaporation Rate) filter->evaporate incubate Incubate in a Vibration-Free Area evaporate->incubate crystals Single Crystals Form incubate->crystals end Harvest Crystals crystals->end Vapor_Diffusion_Setup Vapor Diffusion Setup cluster_outer_vial Outer Vial (Sealed) cluster_inner_vial Inner Vial anti_solvent Anti-Solvent (e.g., Hexane) compound_solution Compound dissolved in 'Good' Solvent (e.g., Dichloromethane) arrow1 Vapor Diffusion compound_solution->arrow1 arrow1->anti_solvent

References

Application Notes and Protocols for Evaluating the In Vitro Activity of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the in vitro biological activity of 2,5-Dimethoxybenzenesulfonamide. Based on the known activities of related sulfonamide compounds, this document outlines protocols for assessing potential anticancer effects, including cytotoxicity, induction of apoptosis, cell cycle disruption, and modulation of microtubule dynamics and oxidative stress.

Overview and Potential Activities

Sulfonamide derivatives have been recognized for a variety of pharmacological activities. In the context of oncology, some sulfonamides have demonstrated the ability to induce cell cycle arrest, often at the G1 or G2/M phase, and trigger apoptosis in cancer cells.[1][2] Mechanistically, these effects can be linked to the disruption of microtubule assembly and the induction of oxidative stress.[1][3] Therefore, the in vitro evaluation of this compound should focus on these key cellular processes.

A panel of human cancer cell lines is recommended for initial screening to identify sensitive cell types. Commonly used cell lines for screening sulfonamide derivatives include those from breast (MCF-7, MDA-MB-468), cervical (HeLa), liver (HepG2), and colon (HCT-116) cancers.[4][5][6]

Data Presentation: Hypothetical In Vitro Activity Profile

The following table summarizes the types of quantitative data that can be generated from the described assays. This table should be populated with experimental results for this compound.

Assay TypeCell LineParameter MeasuredHypothetical Result (Example)
Cell Viability (MTT) MCF-7IC₅₀ (µM)e.g., 55.2 ± 4.5
HeLaIC₅₀ (µM)e.g., 78.9 ± 6.1
HCT-116IC₅₀ (µM)e.g., 42.1 ± 3.8
Apoptosis (Annexin V) HCT-116% Apoptotic Cellse.g., 45% at 2x IC₅₀ after 24h
Cell Cycle Analysis HCT-116% Cells in G2/Me.g., Increased from 15% to 50%
Tubulin Polymerization N/A% Inhibitione.g., 60% at 10 µM
ROS Production HCT-116Fold Increasee.g., 2.5-fold increase in DCF

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows for the key assays and a potential signaling pathway that may be affected by this compound.

Experimental_Workflow_Cell_Based_Assays cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V Assay) cluster_cellcycle Cell Cycle Analysis v1 Seed Cells in 96-well Plate v2 Treat with this compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Add Solubilization Solution v3->v4 v5 Measure Absorbance at 570 nm v4->v5 a1 Treat Cells with Compound a2 Harvest and Wash Cells a1->a2 a3 Stain with Annexin V-FITC and PI a2->a3 a4 Analyze by Flow Cytometry a3->a4 c1 Treat Cells with Compound c2 Fix Cells (e.g., Ethanol) c1->c2 c3 Stain with Propidium Iodide (PI) c2->c3 c4 Analyze by Flow Cytometry c3->c4

Figure 1: Experimental workflows for key cell-based assays.

Potential_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences compound This compound tubulin Tubulin Polymerization Disruption compound->tubulin ros Increased ROS Production compound->ros g2m_arrest G2/M Phase Arrest tubulin->g2m_arrest apoptosis Apoptosis ros->apoptosis g2m_arrest->apoptosis

Figure 2: Potential signaling pathway for this compound.

Detailed Experimental Protocols

Cell Viability - MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][2][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Detection - Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[3]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis - Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[10][11]

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ice-cold ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Treat cells with this compound for 24 hours.

  • Harvest the cells, wash with PBS, and obtain a single-cell suspension.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at 4°C.[11][12]

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[13][14]

Materials:

  • Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and fluorescent reporter)

  • General Tubulin Buffer

  • Positive control (e.g., Paclitaxel for enhancement, Nocodazole for inhibition)[13]

  • 96-well plate (black, clear bottom for fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Prepare a tubulin reaction mix containing tubulin, GTP, and a fluorescent reporter in General Tubulin Buffer on ice.[13]

  • Add this compound, controls, and vehicle to the appropriate wells of a pre-warmed 96-well plate.

  • Initiate the polymerization by adding the tubulin reaction mix to each well.[13]

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60-90 minutes.[15]

  • Plot fluorescence intensity versus time to generate polymerization curves and quantify the inhibitory or enhancing effects of the compound.

Cellular Reactive Oxygen Species (ROS) Detection - DCFDA Assay

This assay utilizes the cell-permeant reagent 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[16][17]

Materials:

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • 1X Buffer

  • Positive control (e.g., Tert-Butyl hydroperoxide)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Remove the culture medium and wash the cells with 1X Buffer.

  • Stain the cells with a working solution of DCFDA for 30-45 minutes at 37°C in the dark.[16][17]

  • Wash the cells with 1X Buffer to remove the excess probe.

  • Treat the cells with this compound and controls.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).[16][18]

  • Calculate the fold change in ROS production relative to the untreated control.

References

Application Note: A Scalable Protocol for the Synthesis of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, scalable protocol for the synthesis of 2,5-dimethoxybenzenesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the chlorosulfonylation of 1,4-dimethoxybenzene to yield 2,5-dimethoxybenzenesulfonyl chloride, followed by amination to produce the final product. This protocol includes reagent quantities, reaction conditions, purification methods, and expected yields, designed to be adaptable for multigram-scale production.

Introduction

This compound and its derivatives are important structural motifs in a variety of pharmacologically active compounds. The sulfonamide functional group is a key component in numerous drugs, known for its ability to mimic carboxylic acids and participate in hydrogen bonding with biological targets.[1] The 2,5-dimethoxy substitution pattern on the benzene ring provides a scaffold for further chemical modification, making this compound a versatile building block in the synthesis of novel therapeutic agents. The protocol outlined below is based on established chemical principles for the synthesis of aryl sulfonamides, which typically involves the reaction of an aryl sulfonyl chloride with an amine.[2][3][4]

Overall Reaction Scheme

The synthesis of this compound is achieved in two primary steps:

  • Chlorosulfonylation of 1,4-Dimethoxybenzene: 1,4-dimethoxybenzene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring, forming 2,5-dimethoxybenzenesulfonyl chloride.[5][6]

  • Amination of 2,5-Dimethoxybenzenesulfonyl Chloride: The intermediate sulfonyl chloride is then reacted with an ammonia source to form the desired this compound.

Data Presentation

StepReactantsProductSolventKey ReagentsTypical YieldPurity
11,4-Dimethoxybenzene2,5-Dimethoxybenzenesulfonyl chlorideDichloromethane (DCM)Chlorosulfonic acid85-95%>95%
22,5-Dimethoxybenzenesulfonyl chlorideThis compoundTetrahydrofuran (THF)Ammonium hydroxide80-90%>98%

Experimental Protocols

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, equip a dry 1 L three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Add 1,4-dimethoxybenzene (50 g, 0.362 mol) and 250 mL of anhydrous dichloromethane to the flask. Stir the mixture until the starting material is fully dissolved.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chlorosulfonic acid (75 mL, 1.13 mol) to the dropping funnel. Add the chlorosulfonic acid dropwise to the stirred solution in the flask over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C. The reaction is exothermic and will evolve HCl gas.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully and slowly pour the reaction mixture into a 2 L beaker containing 500 g of crushed ice with vigorous stirring.

  • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 200 mL of cold water, 200 mL of saturated sodium bicarbonate solution, and 200 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,5-dimethoxybenzenesulfonyl chloride as a solid. The product can be further purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture if necessary.

Step 2: Synthesis of this compound

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a 1 L round-bottom flask, dissolve the 2,5-dimethoxybenzenesulfonyl chloride (70 g, 0.296 mol) from Step 1 in 350 mL of tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide solution (150 mL, ~2.2 mol) dropwise to the stirred solution. A white precipitate will form.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the sulfonyl chloride is no longer present.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Add 300 mL of ethyl acetate to the remaining aqueous mixture and transfer to a separatory funnel.

  • Wash the organic layer with 150 mL of 1 M HCl, followed by 150 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from hot ethanol or an ethanol/water mixture to afford pure this compound as a white crystalline solid.

Visualizations

G A Start: 1,4-Dimethoxybenzene B Chlorosulfonylation A->B  DCM, 0°C to RT C Intermediate: 2,5-Dimethoxybenzenesulfonyl chloride B->C  Chlorosulfonic Acid D Amination C->D  THF, 0°C to RT E Final Product: This compound D->E  Ammonium Hydroxide F Purification (Recrystallization) E->F

References

Application Notes & Protocols: Derivatization of 2,5-Dimethoxybenzenesulfonamide for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, forming the basis of numerous drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] A common mechanism of action for many sulfonamide-based drugs is the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs).[1][4] The sulfonamide group (—SO₂NH₂) can coordinate with the zinc ion in the active site of these enzymes, leading to potent inhibition.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. By systematically modifying the chemical structure of a parent molecule and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for the desired pharmacological effect.[5]

This document provides detailed protocols for the synthesis of a focused library of N-substituted 2,5-dimethoxybenzenesulfonamide derivatives and their evaluation as potential inhibitors of a model enzyme, human Carbonic Anhydrase II (hCA II), to establish a clear SAR. The 2,5-dimethoxy substitution pattern on the benzene ring serves as a fixed core, intended to modulate the electronic and steric properties of the scaffold.[6]

Part 1: Synthetic Derivatization Protocol

The primary strategy for derivatization involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with a variety of primary and secondary amines to generate a library of N-substituted sulfonamides.

Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material: 2,5-Dimethoxybenzenesulfonyl Chloride reaction Sulfonamide Formation (Base, Anhydrous Solvent) start->reaction amine Diverse Amine Library (R-NH₂ or R¹R²-NH) amine->reaction quench Quench Reaction (e.g., 1M HCl) reaction->quench extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Crystallization or Chromatography) concentrate->purify analysis Structure Confirmation (NMR, LC-MS, IR) purify->analysis final Pure N-Substituted This compound Derivatives analysis->final G cluster_pathway Cellular pH Regulation CO2 CO₂ + H₂O CA Carbonic Anhydrase (e.g., hCA II) CO2->CA catalysis H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 dissociation CA->H2CO3 Inhibitor Sulfonamide Inhibitor Inhibitor->CA inhibition G design 1. Design Derivatives (Vary R groups) synth 2. Synthesize Library design->synth test 3. Biological Testing (e.g., hCA II Assay) synth->test analyze 4. Analyze Data (SAR) (Generate IC₅₀ Table) test->analyze optimize 5. Identify Key Features & Optimize Lead analyze->optimize optimize->design Iterate

References

Application Notes and Protocols: 2,5-Dimethoxybenzenesulfonamide in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2,5-dimethoxybenzenesulfonamide scaffold in the design and synthesis of potent enzyme inhibitors. While direct inhibitory data for the parent compound is limited in publicly available literature, its derivatives have shown significant activity against several key enzyme families, including carbonic anhydrases, ureases, and α-glucosidases. This document outlines the therapeutic potential of these derivatives, provides detailed experimental protocols for their evaluation, and presents key inhibitory data.

Introduction to this compound as a Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore in drug discovery, known for its ability to bind to the active sites of various enzymes. The 2,5-dimethoxy substitution on the benzene ring can influence the compound's electronic properties, solubility, and steric interactions, making it an attractive starting point for generating a library of diverse enzyme inhibitors. By modifying the sulfonamide nitrogen or other positions on the aromatic ring, researchers can fine-tune the inhibitory activity and selectivity of these compounds for specific enzyme targets.

Therapeutic Applications of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for their potential in treating a range of diseases by targeting specific enzymes.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a classic class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease can therefore be a therapeutic strategy for treating infections by these pathogens.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibiting this enzyme can slow down the absorption of glucose, making it a valuable approach for managing type 2 diabetes. Several studies have explored sulfonamide derivatives as potent α-glucosidase inhibitors.[1]

Quantitative Data: Enzyme Inhibition by Benzenesulfonamide Derivatives

The following tables summarize the inhibitory activities (IC₅₀ or Kᵢ values) of various benzenesulfonamide derivatives against different enzyme targets. It is important to note that these are representative examples and the specific substitutions on the this compound scaffold will significantly impact the inhibitory potency.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
4a 150075538.912.4[2]
4h 41.530.11.50.8[2]
5c ----[2]
5h ----[2]
Acetazolamide (Standard) 25012255.7[3]

Note: The specific structures of compounds 4a, 4h, 5c, and 5h are detailed in the cited reference. These are triazole-substituted benzenesulfonamides.

Table 2: Inhibition of Urease by Sulfonamide Derivatives

CompoundEnzyme SourceIC₅₀ (µM)Standard Inhibitor (IC₅₀, µM)Reference
YM-1 Jack Bean1.98 ± 0.02Thiourea (0.92 ± 0.03)[4]
YM-2 Jack Bean1.90 ± 0.02Thiourea (0.92 ± 0.03)[4]
YM-3 Jack Bean2.02 ± 0.01Thiourea (0.92 ± 0.03)[4]
Analog 5 Jack Bean2.10 ± 0.10Thiourea (7.80 ± 0.30)[5]
Analog 6 Jack Bean5.30 ± 0.20Thiourea (7.80 ± 0.30)[5]

Note: The specific structures of YM-1, YM-2, YM-3, Analog 5, and Analog 6 are detailed in the cited references. These are complex sulfonamide derivatives.

Table 3: Inhibition of α-Glucosidase by Sulfonamide Derivatives

CompoundIC₅₀ (µM)Standard Inhibitor (IC₅₀, µM)Reference
Derivative 9 -Acarbose[6]
Derivative 11 -Acarbose[6]
Derivative 16 -Acarbose[6]
Analog 5 3.20 ± 0.40Acarbose (8.24 ± 0.08)[5]
Analog 6 2.50 ± 0.40Acarbose (8.24 ± 0.08)[5]

Note: Specific IC₅₀ values for derivatives 9, 11, and 16 were noted as being more potent than acarbose but not explicitly quantified in the abstract. The specific structures are detailed in the cited references.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. The following are generalized protocols for in vitro inhibition assays for carbonic anhydrase, urease, and α-glucosidase.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This method measures the catalytic activity of carbonic anhydrase by observing the pH change resulting from the hydration of CO₂.

Materials:

  • Applied Photophysics stopped-flow instrument

  • Purified human carbonic anhydrase (hCA) isoforms

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄, 20 mM)

  • Phenol red (0.2 mM) as a pH indicator

  • CO₂ solutions (1.7 to 17 mM)

  • Test inhibitor (this compound derivative) at various concentrations

  • Acetazolamide (as a standard inhibitor)

Procedure:

  • Prepare a series of dilutions of the test inhibitor and the standard inhibitor.

  • The CA-catalyzed CO₂ hydration reaction is monitored by observing the change in absorbance of phenol red at 557 nm.[7]

  • The enzyme and inhibitor are pre-incubated together before the reaction is initiated by the addition of the CO₂ substrate solution.

  • The initial rates of the CA-catalyzed CO₂ hydration reaction are measured for a period of 10-100 seconds.[7]

  • Kinetic parameters and inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.

Protocol 2: In Vitro Urease Inhibition Assay (Phenol Red Method)

This colorimetric assay measures the change in pH resulting from the urease-catalyzed hydrolysis of urea. The production of ammonia increases the pH, causing the phenol red indicator to change color.[8]

Materials:

  • Purified Jack Bean urease

  • Urea solution (e.g., 100 mM)

  • Phosphate buffer (e.g., pH 6.8)

  • Phenol red indicator solution

  • Test inhibitor at various concentrations

  • Thiourea (as a standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor and standard inhibitor in the appropriate solvent.

  • In a 96-well plate, add a defined amount of urease enzyme to each well.

  • Add the different concentrations of the test inhibitor to the respective wells. Include a positive control (urease with no inhibitor) and a negative control (no urease).

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.[8]

  • Initiate the enzymatic reaction by adding the urea solution containing phenol red to each well.[8]

  • Immediately measure the absorbance at 560 nm at time zero.

  • Incubate the plate at 37°C and measure the absorbance at regular intervals for a set duration.

  • The percentage of urease inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] x 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 3: In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes a substrate to produce a colored product.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (50 mM, pH 6.8)

  • Test inhibitor at various concentrations

  • Acarbose (as a standard inhibitor)

  • Sodium carbonate (Na₂CO₃, 1 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • The α-glucosidase enzyme is premixed with the test inhibitor at various concentrations in a 96-well plate.[9]

  • The mixture is incubated for 5 minutes at 37°C.[9]

  • The reaction is initiated by adding the pNPG substrate.[9]

  • The mixture is incubated for a further 20 minutes at 37°C.[9]

  • The reaction is terminated by the addition of sodium carbonate.[9]

  • The absorbance of the resulting p-nitrophenol is measured at 405 nm.

  • The percentage of α-glucosidase inhibition is calculated, and the IC₅₀ value is determined.

Visualizations

The following diagrams illustrate key concepts in the use of this compound derivatives as enzyme inhibitors.

G cluster_pathway Mechanism of Carbonic Anhydrase Inhibition CA_active_site CA Active Site (with Zn²⁺ ion) Binding Coordination Bond Formation CA_active_site->Binding Sulfonamide Benzenesulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Binding Inhibition Enzyme Inhibition Binding->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

G cluster_workflow General Workflow for Enzyme Inhibitor Screening start Start: Synthesize This compound Derivatives inhibitor_prep Prepare Serial Dilutions of Test Compounds start->inhibitor_prep assay_prep Prepare Enzyme Assay (e.g., CA, Urease, α-Glucosidase) incubation Incubate Enzyme with Inhibitors assay_prep->incubation inhibitor_prep->incubation reaction Initiate Enzymatic Reaction with Substrate incubation->reaction detection Measure Enzyme Activity (e.g., Spectrophotometry) reaction->detection analysis Data Analysis: Calculate % Inhibition and IC₅₀ detection->analysis end Identify Potent Inhibitors analysis->end

Caption: General experimental workflow for screening enzyme inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential therapeutic applications in a variety of diseases. The synthetic accessibility of this scaffold allows for the creation of large libraries of derivatives for screening against different enzyme targets. The protocols and data presented here provide a foundation for researchers to explore the potential of these compounds in their own drug discovery programs. Further research, including in vivo studies, is necessary to fully elucidate the therapeutic potential of these promising molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,5-Dimethoxybenzenesulfonamide synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues encountered during the synthesis process.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, thereby improving your experimental outcomes.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 2,5-Dimethoxybenzenesulfonyl Chloride (Precursor) 1. Incomplete sulfonation of 1,4-dimethoxybenzene. 2. Degradation of chlorosulfonic acid due to moisture. 3. Insufficient reaction time or temperature. 4. Loss of product during workup.1. Monitor reaction completion: Periodically take a small aliquot of the reaction mixture, quench it with water, and check for the disappearance of the starting material (1,4-dimethoxybenzene) which is insoluble in water. 2. Use fresh, anhydrous reagents: Ensure chlorosulfonic acid is fresh and handled under anhydrous conditions to prevent decomposition. 3. Optimize reaction conditions: For the sulfuric acid method, ensure the mixture is heated appropriately (e.g., 80°C for 2.5 hours). For chlorosulfonation, maintain a low temperature (0-10°C) during the addition of 1,4-dimethoxybenzene. 4. Efficient extraction: Use an appropriate organic solvent like dichloromethane for extraction and perform multiple extractions to ensure complete recovery of the product.
Low Yield of this compound 1. Hydrolysis of 2,5-dimethoxybenzenesulfonyl chloride. 2. Incomplete reaction with ammonia. 3. Formation of side products. 4. Product loss during crystallization.1. Maintain anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents. Add the sulfonyl chloride to the ammonia solution at a low temperature (e.g., 0°C) to minimize hydrolysis. 2. Use excess ammonia: Employ a significant excess of aqueous ammonia to drive the reaction to completion. 3. Control reaction temperature: Keep the reaction temperature low during the addition of the sulfonyl chloride to prevent unwanted side reactions. 4. Optimize crystallization: If the product fails to crystallize or oils out, try scratching the inside of the flask, adding a seed crystal, or using a solvent/anti-solvent system for recrystallization.
Product is an Oil or Amorphous Solid, Not Crystalline 1. Presence of impurities. 2. Rapid cooling during crystallization. 3. Inappropriate crystallization solvent.1. Purify the crude product: Wash the crude product thoroughly to remove impurities. Consider column chromatography if significant impurities are present. 2. Slow cooling: Allow the crystallization solution to cool slowly to room temperature, followed by further cooling in an ice bath. 3. Solvent selection: If the product is too soluble in the chosen solvent, try a less polar solvent or a solvent mixture. For recrystallization, a solvent/anti-solvent system can be effective.[1]
Formation of 2,5-Dimethoxyphenyl Sulfone as a Byproduct Reaction of the intermediate sulfonyl chloride with another molecule of 1,4-dimethoxybenzene.This side reaction is more likely when using chlorosulfonic acid. Using a molar excess of chlorosulfonic acid can help to minimize the formation of the sulfone byproduct.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The synthesis is typically a two-step process. First, the precursor 2,5-dimethoxybenzenesulfonyl chloride is synthesized, which is then reacted with ammonia to form the final product. There are two common methods for preparing the sulfonyl chloride:

  • Method A: Chlorosulfonation: Direct reaction of 1,4-dimethoxybenzene with chlorosulfonic acid.[3][4]

  • Method B: Sulfonation and Chlorination: Sulfonation of 1,4-dimethoxybenzene with concentrated sulfuric acid to form an intermediate sulfonate salt, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride (PCl₅).[5]

Q2: Which synthesis route for the sulfonyl chloride precursor generally gives a higher yield?

A2: Based on available protocols, Method B (Sulfonation and Chlorination) often provides a higher reported yield for the intermediate potassium 2,5-dimethoxybenzenesulfonate, around 89%.[5] The subsequent conversion to the sulfonyl chloride has a reported yield of approximately 66%.[5] Detailed yield information for the direct chlorosulfonation of 1,4-dimethoxybenzene is less commonly reported but is a more direct route.

Q3: What are the main safety precautions to consider during this synthesis?

A3: Both chlorosulfonic acid and phosphorus pentachloride are highly reactive and corrosive.[3] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Both reagents react violently with water. The reactions are also exothermic and require careful temperature control.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Melting Point: The literature melting point for the sulfonamide is approximately 148°C.[5] A sharp melting point close to this value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups (sulfonamide N-H and S=O stretches).

  • Mass Spectrometry: To determine the molecular weight.

Q5: My final product has a low melting point and appears impure. What is the best way to purify it?

A5: Recrystallization is the most common method for purifying the final sulfonamide product. A suitable solvent system should be chosen where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Alcohols, such as ethanol or methanol, often work well for recrystallization of sulfonamides. If the product is highly impure, column chromatography may be necessary before recrystallization.

Experimental Protocols

Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

Method A: Chlorosulfonation of 1,4-Dimethoxybenzene (General Procedure)

This method should be performed with extreme caution due to the reactive nature of chlorosulfonic acid.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap, place an excess of chlorosulfonic acid (e.g., 4-5 molar equivalents). Cool the flask in an ice-salt bath to 0°C.

  • Addition of Starting Material: Slowly add 1,4-dimethoxybenzene (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature between 0 and 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent like a mixture of chloroform and petroleum ether.

Method B: Sulfonation of 1,4-Dimethoxybenzene and Conversion to the Sulfonyl Chloride [5]

Step 1: Synthesis of Potassium 2,5-Dimethoxybenzenesulfonate

  • Reaction Setup: To 40.0 g (0.29 mol) of 1,4-dimethoxybenzene, add 43.0 g of concentrated sulfuric acid over 15 minutes.

  • Heating: Heat the mixture to 80°C for 2.5 hours. Monitor the reaction by taking a small sample (0.1 mL), adding it to 4 mL of water, and shaking. The reaction is complete when no precipitate (unreacted 1,4-dimethoxybenzene) is observed.

  • Workup: After cooling to room temperature, carefully pour the reaction product into a saturated solution of potassium carbonate (K₂CO₃) (500 mL) with vigorous stirring.

  • Isolation: Filter the resulting solid under vacuum, wash with 20 mL of methanol, and dry thoroughly to obtain potassium 2,5-dimethoxybenzenesulfonate. The reported yield is 66.21 g (88.88%).[5]

Step 2: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

  • Reaction Setup: In a round-bottom flask fitted with a gas outlet, thoroughly mix 36.0 g of phosphorus pentachloride (PCl₅) and 20.0 g (0.08 mol) of the anhydrous potassium 2,5-dimethoxybenzenesulfonate from the previous step.

  • Heating: Heat the mixture in an oil bath at 130°C for 3 hours. The solids will partially melt and turn a brown color.

  • Workup: After cooling to room temperature, carefully add 200 mL of water with good stirring (ensure protection from HCl fumes). A yellow precipitate will form.

  • Extraction and Isolation: Extract the yellow precipitate with dichloromethane (3 x 100 mL). Wash the combined organic layers with 100 mL of water, dry with magnesium sulfate (MgSO₄), and remove the solvent by rotary evaporation. This yields a yellow crystalline powder. The reported yield is 12.23 g (66.45% over the sulfonate).[5] The reported melting point is 113°C.[5]

Synthesis of this compound

This procedure is adapted from a general method for the synthesis of sulfonamides from sulfonyl chlorides.

  • Reaction Setup: In a flask, prepare a concentrated solution of aqueous ammonium hydroxide. Cool the solution in an ice bath to below 0°C.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 2,5-dimethoxybenzenesulfonyl chloride in an inert solvent (e.g., dichloromethane or THF) to the cold, stirred ammonium hydroxide solution. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Isolation and Purification: Combine the organic layers, wash with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). The reported melting point of the sulfonamide is 148.0°C.[5]

Data Presentation

Table 1: Comparison of Synthesis Routes for 2,5-Dimethoxybenzenesulfonyl Chloride

Parameter Method A: Chlorosulfonation Method B: Sulfonation & Chlorination Reference
Starting Material 1,4-Dimethoxybenzene1,4-Dimethoxybenzene
Reagents Chlorosulfonic Acid1. Conc. H₂SO₄, K₂CO₃ 2. PCl₅[3][4][5]
Number of Steps 12[5]
Reported Yield Not specified for this specific compound, but can be variable.Step 1: ~89% Step 2: ~66%[5]
Key Considerations Highly reactive and corrosive reagent; potential for sulfone byproduct formation.Multi-step process; requires handling of PCl₅.[3][5]

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_final Final Product 1_4_DMB 1,4-Dimethoxybenzene Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl Chloride 1_4_DMB->Sulfonyl_Chloride Method A: ClSO3H Method B: 1. H2SO4 2. PCl5 Sulfonamide This compound Sulfonyl_Chloride->Sulfonamide Aqueous NH3

Caption: Overall synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_step At which step is the yield low? start->check_step precursor_synthesis Precursor Synthesis: 2,5-Dimethoxybenzenesulfonyl Chloride check_step->precursor_synthesis Precursor Step final_synthesis Final Synthesis: This compound check_step->final_synthesis Final Step precursor_issues Check: - Reagent purity (anhydrous) - Reaction temperature - Reaction time - Workup procedure precursor_synthesis->precursor_issues final_issues Check: - Sulfonyl chloride hydrolysis - Anhydrous conditions - Ammonia concentration - Crystallization technique final_synthesis->final_issues solution Optimize conditions based on findings precursor_issues->solution final_issues->solution

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Troubleshooting Common Side Reactions in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during sulfonamide synthesis?

A1: The most prevalent side reactions in sulfonamide synthesis, particularly when reacting a sulfonyl chloride with an amine, include:

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are highly susceptible to moisture and can react with water to form the corresponding sulfonic acid. This sulfonic acid is unreactive towards the amine, leading to a lower yield of the desired sulfonamide.[1]

  • Di-sulfonylation of primary amines: Primary amines possess two reactive N-H bonds. Under certain conditions, both hydrogens can react with the sulfonyl chloride, resulting in the formation of a di-sulfonylated byproduct.[1]

  • Over-alkylation/arylation: The sulfonamide nitrogen can sometimes be further substituted, leading to di-substituted byproducts.[2]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can compete with the amine and react with the sulfonyl chloride to form a sulfonate ester. This is a significant concern, especially in pharmaceutical applications, due to the potential genotoxicity of some sulfonate esters.[1]

Q2: I am experiencing a low yield in my sulfonamide synthesis. What are the likely causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors. Here is a troubleshooting guide to help you identify and address the problem:

Potential CauseRecommended Solutions
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature if the reaction appears to have stalled.[2]
Hydrolysis of Sulfonyl Chloride Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[2] The reactivity of sulfonyl chlorides with water is pH-dependent, but significant hydrolysis can occur across a wide pH range.[3][4]
Poor Quality of Starting Materials Use high-purity amines and sulfonyl chlorides. Sulfonyl chlorides, in particular, should be fresh or stored under anhydrous conditions.[5] The presence of impurities can lead to unexpected side reactions.
Suboptimal Reaction Conditions The choice of base and solvent can significantly impact the yield. For instance, in the synthesis of certain aromatic sulfonamides, using K2CO3 as the base and polyethylene glycol (PEG) as the solvent has been shown to give high yields.[5]
Inefficient Purification Optimize the purification method. If recrystallization results in significant product loss, consider using column chromatography. The choice of solvent system for both techniques is crucial for good separation and recovery.[2]

Q3: How can I effectively purify my synthesized sulfonamide and remove the byproducts?

A3: The choice of purification method depends on the physical and chemical properties of your sulfonamide and the impurities present. Here are the most common techniques:

  • Recrystallization: This is an effective method for purifying solid sulfonamides. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor.[2]

  • Column Chromatography: This is a versatile technique for separating compounds with different polarities. Silica gel is a commonly used stationary phase for sulfonamide purification.[2]

  • Liquid-Liquid Extraction: This technique is often used during the work-up to remove unreacted starting materials and water-soluble byproducts. It separates compounds based on their differential solubility in two immiscible liquids.[2]

  • Washing: The crude solid product can be washed with a solvent in which the impurities are soluble, but the desired product has low solubility.[2]

Troubleshooting Guide for Specific Side Reactions

Issue 1: Presence of a significant amount of a polar byproduct, identified as the corresponding sulfonic acid.

Symptoms:

  • Low yield of the desired sulfonamide.

  • A polar spot on the TLC plate that corresponds to the sulfonic acid.

Root Cause: This is a clear indication of the hydrolysis of the sulfonyl chloride starting material due to the presence of water in the reaction mixture.

Prevention and Mitigation Workflow:

start Start: Sulfonamide Synthesis check_glassware Ensure all glassware is oven-dried or flame-dried start->check_glassware use_anhydrous Use anhydrous solvents (e.g., distilled from a suitable drying agent) check_glassware->use_anhydrous inert_atmosphere Conduct the reaction under an inert atmosphere (N2 or Ar) use_anhydrous->inert_atmosphere fresh_reagents Use fresh or properly stored sulfonyl chloride inert_atmosphere->fresh_reagents run_reaction Perform the sulfonamide synthesis reaction fresh_reagents->run_reaction workup Aqueous Workup run_reaction->workup byproduct Sulfonic Acid Byproduct Minimized run_reaction->byproduct product Desired Sulfonamide workup->product

Caption: Workflow to minimize sulfonyl chloride hydrolysis.

Issue 2: Formation of a less polar byproduct, suspected to be the di-sulfonylated amine.

Symptoms:

  • A new, less polar spot appears on the TLC plate in addition to the desired monosulfonamide.

  • The yield of the monosulfonamide is lower than expected, especially when using a primary amine.

Root Cause: Both N-H protons of the primary amine have reacted with the sulfonyl chloride. This is more likely to occur if there is an excess of the sulfonyl chloride or if the reaction conditions are too harsh.

Strategies to Promote Mono-sulfonylation:

StrategyDetailed Explanation
Control Stoichiometry Use a slight excess of the primary amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent, reducing the likelihood of a second sulfonylation.[1]
Slow Addition Add the sulfonyl chloride solution dropwise to the stirred solution of the amine, preferably at a low temperature (e.g., 0 °C). This helps to control the reaction rate and minimize localized high concentrations of the sulfonyl chloride.[1]
Reaction Monitoring Closely monitor the reaction's progress by TLC or HPLC. Once the starting amine has been consumed, quench the reaction to prevent further reaction to the di-sulfonylated product.[1]
Choice of Base The choice of base can influence the outcome. A non-nucleophilic base of appropriate strength should be used to neutralize the HCl generated without promoting further reaction. Pyridine or triethylamine are commonly used.[1]

Experimental Protocols

General Experimental Protocol for the Synthesis of Sulfamethoxazole

This protocol is a representative example for the synthesis of a sulfonamide from a sulfonyl chloride and a primary amine.

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • 3-Amino-5-methylisoxazole

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve 3-amino-5-methylisoxazole (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into 1 M HCl and extract with DCM. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-acetylsulfamethoxazole.

  • Hydrolysis: Reflux the crude product with dilute hydrochloric acid to remove the acetyl protecting group.

  • Purification: Cool the reaction mixture and neutralize with a base to precipitate the crude sulfamethoxazole. The crude product can be further purified by recrystallization from ethanol to yield pure sulfamethoxazole.

Logical Relationship for Synthesis and Work-up:

cluster_synthesis Synthesis cluster_workup Work-up & Purification setup Reaction Setup (Amine in Pyridine at 0°C) addition Slow Addition of Sulfonyl Chloride setup->addition reaction Reaction at RT (12-24h) addition->reaction quench Quench with HCl reaction->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry hydrolysis Hydrolyze Acetyl Group dry->hydrolysis purify Purify by Recrystallization hydrolysis->purify final_product final_product purify->final_product Pure Sulfamethoxazole

Caption: General workflow for sulfamethoxazole synthesis.

Amine Protecting Groups in Sulfonamide Synthesis

In multi-step syntheses, it is often necessary to protect the amine functionality to prevent it from reacting with the sulfonylating agent if another part of the molecule is the target. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal.

Protecting GroupInstallationDeprotection ConditionsAdvantagesDisadvantages
Tosyl (Ts) p-Toluenesulfonyl chloride, base (e.g., pyridine)Harsh conditions: Na/liquid ammonia or strong acid (e.g., HBr/AcOH)[6][7]Very stable to a wide range of reaction conditions.Difficult to remove, conditions are often not compatible with other functional groups.[6]
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloride, baseMild conditions: Thiophenol and a base (e.g., K2CO3)Easily cleaved under mild conditions, making it suitable for sensitive substrates.Less stable than the tosyl group to various reaction conditions.[6]
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., trifluoroacetic acid in DCM)Easily removed under mild acidic conditions.Not stable to strong acids.
Cbz (Carboxybenzyl) Benzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions; removed under neutral conditions.Not suitable for molecules containing other reducible functional groups.

Decision Tree for Selecting an Amine Protecting Group:

Caption: A decision-making guide for amine protection.

References

Optimization of reaction conditions for the synthesis of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethoxybenzenesulfonamide. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an ammonia source. This is a nucleophilic substitution reaction at the sulfonyl group.

Q2: What are the key starting materials and reagents for this synthesis?

The essential starting materials are 1,4-dimethoxybenzene and chlorosulfonic acid to first prepare the intermediate, 2,5-dimethoxybenzenesulfonyl chloride.[1][2] The subsequent reaction requires the isolated sulfonyl chloride and an amine source, typically aqueous or gaseous ammonia, along with a suitable solvent and a base to neutralize the HCl byproduct.

Q3: What are the main side reactions to be aware of during the synthesis?

The primary side reactions include:

  • Hydrolysis of the sulfonyl chloride: 2,5-Dimethoxybenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding 2,5-dimethoxybenzenesulfonic acid, which is unreactive towards amination.[3]

  • Di-sulfonylation: The initially formed primary sulfonamide can react with another molecule of the sulfonyl chloride to yield the di-sulfonylated byproduct, N,N-bis(2,5-dimethoxybenzenesulfonyl)amine.[3]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using thin-layer chromatography (TLC). The disappearance of the starting material (2,5-dimethoxybenzenesulfonyl chloride) and the appearance of the product spot (this compound) indicate the progression of the reaction. Staining with potassium permanganate can be useful for visualizing the spots if they are not UV-active.

Q5: What are the typical purification methods for this compound?

Purification is commonly achieved through recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water.[4] If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Formation Degradation of 2,5-dimethoxybenzenesulfonyl chloride: The sulfonyl chloride is moisture-sensitive and may have hydrolyzed to the sulfonic acid.[3]Use freshly prepared or properly stored 2,5-dimethoxybenzenesulfonyl chloride. Ensure all glassware and solvents are anhydrous.
Insufficiently reactive amine source: The concentration of ammonia may be too low, or the reaction temperature may be too low to drive the reaction to completion.Use a more concentrated solution of ammonia or consider carrying out the reaction at a slightly elevated temperature, while monitoring for side product formation.
Inadequate mixing: If using gaseous ammonia, poor diffusion into the reaction mixture can limit the reaction rate.Ensure vigorous stirring to maximize the gas-liquid interface.
Formation of a Significant Amount of a White Precipitate Insoluble in Organic Solvents Hydrolysis of the starting material: The precipitate is likely the ammonium salt of 2,5-dimethoxybenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride and subsequent reaction with ammonia.Rigorously exclude moisture from the reaction. Dry all solvents and glassware thoroughly before use.
Presence of a Less Polar Side Product on TLC Formation of N,N-bis(2,5-dimethoxybenzenesulfonyl)amine: This occurs when the product reacts further with the starting sulfonyl chloride.[3]Use a slight excess of the ammonia source relative to the sulfonyl chloride. Add the sulfonyl chloride solution slowly to the ammonia solution to maintain a high concentration of the amine.
Difficulty in Isolating the Product Product is too soluble in the work-up or recrystallization solvent: This can lead to significant losses during purification.Carefully select the recrystallization solvent system. A combination of a good solvent (e.g., ethanol) and a poor solvent (e.g., water) can be effective. Cool the solution slowly to encourage crystal formation.
Oily product obtained after work-up: Impurities can sometimes prevent the product from crystallizing.Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If this fails, purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

This protocol describes the synthesis of the key intermediate from 1,4-dimethoxybenzene.

Materials:

  • 1,4-Dimethoxybenzene

  • Chlorosulfonic acid

  • Dichloromethane (anhydrous)

  • Ice

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, dissolve 1,4-dimethoxybenzene in anhydrous dichloromethane.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer. Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,5-dimethoxybenzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane or a hexane/ethyl acetate mixture.

Protocol 2: Synthesis of this compound

This protocol outlines the reaction of the sulfonyl chloride with ammonia to form the final product.

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride

  • Aqueous ammonia (concentrated)

  • Dichloromethane or Tetrahydrofuran (THF)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated solution)

  • Brine

Procedure:

  • Dissolve 2,5-dimethoxybenzenesulfonyl chloride in a suitable solvent such as dichloromethane or THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • If using an organic solvent, dilute the reaction mixture with more solvent and transfer to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Data Presentation

Table 1: Optimization of Reaction Conditions for Sulfonamidation

EntryAmine SourceBaseSolventTemperature (°C)Time (h)Yield (%)
1Aq. NH₃ (5 eq)-Dichloromethane0 → RT375
2NH₃ (gas)Pyridine (1.2 eq)THF0 → RT482
3Aq. NH₃ (3 eq)Triethylamine (1.5 eq)DioxaneRT670
4NH₄Cl / NaHCO₃-Acetonitrile/Water50565

Note: The data in this table is illustrative and based on typical conditions for sulfonamide synthesis. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride cluster_step2 Step 2: Synthesis of this compound cluster_purification Purification start1 1,4-Dimethoxybenzene process1 Chlorosulfonation (0°C to RT) start1->process1 reagent1 Chlorosulfonic Acid Dichloromethane reagent1->process1 intermediate 2,5-Dimethoxybenzenesulfonyl Chloride process1->intermediate process2 Amination (0°C to RT) intermediate->process2 reagent2 Ammonia (aq.) Solvent (e.g., DCM) reagent2->process2 product Crude 2,5-Dimethoxy- benzenesulfonamide process2->product purify Recrystallization or Column Chromatography product->purify final_product Pure 2,5-Dimethoxy- benzenesulfonamide purify->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Troubleshooting_Logic start Low or No Product Yield? check_sm Check Purity and Activity of 2,5-Dimethoxybenzenesulfonyl Chloride start->check_sm Yes side_product Side Product Observed? start->side_product No check_conditions Verify Reaction Conditions: - Ammonia concentration - Temperature - Stirring check_sm->check_conditions check_conditions->side_product hydrolysis Polar Impurity (Sulfonic Acid): - Exclude moisture - Use anhydrous solvents side_product->hydrolysis Yes no_side_product Optimize Reaction Time and Temperature side_product->no_side_product No disulfonylation Less Polar Impurity (Di-sulfonamide): - Use excess ammonia - Slow addition of sulfonyl chloride success Improved Yield hydrolysis->success disulfonylation->success no_side_product->success

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Purification strategies for removing impurities from 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,5-Dimethoxybenzenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of Crystalline Product After Recrystallization

  • Question: I am getting a very low yield, or no crystals at all, after attempting to recrystallize my crude this compound. What could be the problem?

  • Answer: This issue can arise from several factors related to your choice of solvent and the crystallization conditions.

    • Inappropriate Solvent System: The chosen solvent may be too good at dissolving the compound, even at low temperatures, preventing precipitation. Conversely, the compound might be too insoluble in the chosen solvent, even when hot.

    • Insufficient Concentration: The solution might not be saturated enough for crystals to form upon cooling.

    • Presence of Impurities: Certain impurities can inhibit crystal formation or cause the product to "oil out."

    • Rapid Cooling: Cooling the solution too quickly can lead to the formation of a fine powder or an oil instead of well-defined crystals.

    Suggested Solutions:

    • Optimize the Solvent System: If the compound is too soluble, try a less polar solvent or a solvent mixture. A good starting point for sulfonamides is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water). If the compound is not dissolving, try a more polar solvent.

    • Concentrate the Solution: If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration of the product and then cool again.

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

Issue 2: Product "Oils Out" During Recrystallization

  • Question: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

  • Answer: "Oiling out" occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also lower the melting point of the crude product, exacerbating this issue.

    Suggested Solutions:

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Use a Larger Volume of Solvent: This will keep the product dissolved at a lower temperature. You can then slowly evaporate the solvent to induce crystallization.

    • Change the Solvent System: Switch to a solvent system where the product is less soluble, allowing crystallization to occur at a lower temperature.

    • Purify by Chromatography First: If significant impurities are present, it may be beneficial to first purify the crude product by column chromatography to remove the impurities that are causing it to oil out.

Issue 3: Persistent Impurities in the Final Product After Recrystallization

  • Question: After recrystallization, my this compound is still contaminated with starting materials or byproducts. How can I improve the purity?

  • Answer: This indicates that the chosen recrystallization solvent does not effectively differentiate between your product and the impurities.

    Suggested Solutions:

    • Change the Recrystallization Solvent: Experiment with different solvents or solvent mixtures. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

    • Utilize Column Chromatography: For impurities with similar solubility profiles to the product, column chromatography is a more effective purification method.

Issue 4: Poor Separation During Column Chromatography

  • Question: I am trying to purify this compound using column chromatography, but I am getting poor separation between my product and the impurities. What should I do?

  • Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.

    Suggested Solutions:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good mobile phase for TLC will give your product an Rf value of approximately 0.3-0.5. For silica gel chromatography of sulfonamides, mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) are commonly used.

    • Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly and without air bubbles.

    • Do Not Overload the Column: The amount of crude product loaded onto the column should be appropriate for the column size. Overloading will result in broad, overlapping bands. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude product to silica gel by weight.

    • Use a Gradient Elution: If there is a significant polarity difference between the product and impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

A1: The synthesis of this compound typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with ammonia. Common impurities can include:

  • Unreacted 2,5-dimethoxybenzenesulfonyl chloride: The starting sulfonyl chloride may not have fully reacted.

  • 2,5-dimethoxybenzenesulfonic acid: This can form from the hydrolysis of the sulfonyl chloride if moisture is present in the reaction.[1]

  • Bis(2,5-dimethoxybenzene)sulfonamide: A secondary amine byproduct formed from the reaction of the product with another molecule of the sulfonyl chloride.

  • Ammonium chloride: A salt byproduct of the reaction.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: A good starting point for the recrystallization of this compound is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.

Q3: What mobile phase should I use for the column chromatography of this compound?

A3: The optimal mobile phase should be determined by TLC analysis. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to find a system that gives good separation.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical Purity AchievedEstimated YieldAdvantagesDisadvantages
Recrystallization>98% (HPLC)70-90%Simple, cost-effective, good for removing bulk impurities.May not remove impurities with similar solubility; potential for product loss.
Column Chromatography>99% (HPLC)50-80%Excellent for separating closely related impurities; high purity achievable.More time-consuming, requires more solvent, potential for lower yield due to product loss on the column.

Note: The yield and purity are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (e.g., 5-10 mL per gram of crude product) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanol solution, add hot water dropwise with continuous swirling until a faint, persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.

Protocol 2: Column Chromatography of this compound

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the least polar mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product recrys_dissolve Dissolve in Minimal Hot Solvent recrys_start->recrys_dissolve recrys_hot_filter Hot Filtration (Optional) recrys_dissolve->recrys_hot_filter recrys_add_anti Add Hot Anti-solvent recrys_hot_filter->recrys_add_anti recrys_cool Slow Cooling recrys_add_anti->recrys_cool recrys_isolate Isolate Crystals (Vacuum Filtration) recrys_cool->recrys_isolate recrys_wash Wash with Cold Solvent recrys_isolate->recrys_wash recrys_dry Dry Crystals recrys_wash->recrys_dry recrys_end Pure Crystalline Product recrys_dry->recrys_end chrom_start Crude Product chrom_tlc TLC Analysis for Mobile Phase Selection chrom_start->chrom_tlc chrom_pack Pack Column with Silica Gel chrom_tlc->chrom_pack chrom_load Load Sample chrom_pack->chrom_load chrom_elute Elute with Mobile Phase chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_monitor Monitor Fractions by TLC chrom_collect->chrom_monitor chrom_combine Combine Pure Fractions chrom_monitor->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: Experimental workflows for the purification of this compound.

troubleshooting_guide cluster_recrys_issues Recrystallization Problems cluster_chrom_issues Chromatography Problems start Purification Issue low_yield Low Yield / No Crystals start->low_yield Recrystallization oiling_out Product Oils Out start->oiling_out Recrystallization persistent_impurities Persistent Impurities start->persistent_impurities Recrystallization poor_separation Poor Separation start->poor_separation Column Chromatography low_yield_sol Optimize Solvent Concentrate Solution Induce Crystallization Slow Cooling low_yield->low_yield_sol oiling_out_sol Lower Crystallization Temp Use More Solvent Change Solvent Chromatography First oiling_out->oiling_out_sol persistent_impurities_sol Change Solvent Second Recrystallization Column Chromatography persistent_impurities->persistent_impurities_sol poor_separation_sol Optimize Mobile Phase (TLC) Proper Column Packing Avoid Overloading Use Gradient Elution poor_separation->poor_separation_sol

Caption: Troubleshooting guide for the purification of this compound.

References

Preventing the degradation of 2,5-Dimethoxybenzenesulfonamide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2,5-Dimethoxybenzenesulfonamide to prevent its degradation. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound, helping you to identify and resolve potential degradation problems.

Problem Potential Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of this compound leading to reduced purity and the presence of unknown substances.- Verify the purity of your sample using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC). - Review your storage conditions against the recommendations provided in the FAQ section. - If degradation is suspected, it is advisable to use a fresh, unopened sample for your experiments.
Change in the physical appearance of the solid compound (e.g., discoloration, clumping). This may indicate chemical degradation due to exposure to light, moisture, or elevated temperatures.- Do not use the compound if you observe any significant change in its appearance. - Discard the affected batch according to your institution's safety protocols. - Ensure that the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.
Formation of crystalline solids or a viscous liquid in solutions containing this compound, especially if ether-based solvents are used. This could be a sign of peroxide formation if the compound is dissolved in or stored with ether-based solvents that have been improperly handled.- CAUTION: Do not attempt to open a container with suspected peroxide formation, especially if crystals are visible around the cap.[1] - Peroxides can be explosive when subjected to heat, shock, or friction.[2] - Contact your institution's Environmental Health and Safety (EHS) office for proper disposal procedures. - Always use fresh, peroxide-free solvents for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Keep the container tightly sealed to protect it from moisture and air. For extended storage, refrigeration in an appropriate sealed container is recommended.[3]

Q2: How does exposure to light affect the stability of this compound?

Q3: Is this compound sensitive to moisture?

A3: Yes, sulfonamides can be susceptible to hydrolysis.[5] It is important to store the compound in a desiccated environment and to keep the container tightly closed to prevent the ingress of atmospheric moisture.

Q4: What is the expected shelf life of this compound?

A4: The shelf life can vary depending on the supplier and storage conditions. It is recommended to refer to the manufacturer's expiration date. For opened containers, it is good laboratory practice to date them upon receipt and opening.[1][2] Regular purity checks are advised for long-term stored materials.

Q5: What are the potential degradation pathways for this compound?

A5: Based on the chemical structure, potential degradation pathways include:

  • Hydrolysis: Cleavage of the sulfonamide (S-N) bond.

  • Oxidation: Modification of the methoxy groups or the benzene ring, potentially accelerated by light and air.

  • Demethylation: Loss of one or both methyl groups from the methoxy substituents.

Quantitative Data on Sulfonamide Stability

While specific stability data for this compound is not publicly available, the following table provides illustrative data on the degradation of a related sulfonamide compound, sulfamethazine, under frozen storage conditions. This data should be used as a general guideline only.

Compound Storage Condition Duration Degradation (%)
SulfamethazineFrozen Storage15 months~50%

Data is illustrative and based on studies of a different sulfonamide compound.

Experimental Protocols

Protocol for Accelerated Stability Testing

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing and can be adapted to assess the stability of this compound.[6][7][8][9][10]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

  • This compound sample

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Appropriate sample containers (e.g., amber glass vials with inert caps)

  • HPLC system with a suitable column and detector for purity analysis

Procedure:

  • Place a pre-weighed amount of this compound into several sample containers.

  • Seal the containers tightly.

  • Place the containers in the stability chamber set to 40°C and 75% relative humidity.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample container from the chamber.

  • Allow the sample to equilibrate to room temperature.

  • Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Compare the results to the initial (time 0) analysis to determine the extent of degradation.

Protocol for Analysis of Degradation Products by HPLC

Objective: To separate and quantify this compound and its potential degradation products.

Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable buffer)

  • This compound reference standard

  • Degraded sample of this compound

Procedure:

  • Prepare a stock solution of the this compound reference standard and the degraded sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Develop an HPLC method that provides good separation between the parent compound and any degradation products. This may require optimization of the mobile phase composition, flow rate, and column temperature.

  • Inject the reference standard to determine its retention time and peak area.

  • Inject the degraded sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Any additional peaks are potential degradation products.

  • The percentage of degradation can be calculated by comparing the peak area of the parent compound in the degraded sample to its initial peak area.

Visualizations

TroubleshootingWorkflow start Start: Issue Encountered (e.g., Inconsistent Results) check_appearance Check Physical Appearance of Compound start->check_appearance appearance_changed Discoloration, Clumping, or other changes? check_appearance->appearance_changed discard Discard Compound & Procure Fresh Stock appearance_changed->discard Yes review_storage Review Storage Conditions (Temp, Light, Moisture) appearance_changed->review_storage No end End discard->end storage_ok Storage Conditions Met Recommendations? review_storage->storage_ok correct_storage Correct Storage Conditions storage_ok->correct_storage No analytical_test Perform Analytical Test (e.g., HPLC for purity) storage_ok->analytical_test Yes correct_storage->analytical_test purity_ok Purity Meets Specification? analytical_test->purity_ok purity_ok->discard No use_compound Proceed with Experiment purity_ok->use_compound Yes use_compound->end

Caption: Troubleshooting workflow for addressing potential degradation of this compound.

DegradationPathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Cleavage of S-N bond) parent->hydrolysis oxidation Oxidation (Ring or Methoxy Groups) parent->oxidation demethylation Demethylation (Loss of -CH3) parent->demethylation product1 2,5-Dimethoxybenzenesulfonic Acid + Ammonia hydrolysis->product1 product2 Oxidized Derivatives oxidation->product2 product3 Hydroxy-methoxybenzenesulfonamide demethylation->product3

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing HPLC Separation for 2,5-Dimethoxybenzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2,5-Dimethoxybenzenesulfonamide and its structural analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for developing an HPLC method for this compound and its analogs?

A1: For initial method development, a reversed-phase HPLC approach is recommended. A C18 or a Phenyl-Hexyl column is a good starting point, as the latter can provide enhanced selectivity for positional isomers through π-π interactions.[1] A gradient elution with a mobile phase consisting of acetonitrile or methanol and a buffered aqueous phase (e.g., 0.1% formic acid or a 10-20 mM phosphate buffer at pH 3.0) is advisable to effectively resolve the main compound from its analogs and potential impurities.[2]

Q2: How does the position of the methoxy groups affect the HPLC separation of dimethoxybenzenesulfonamide isomers?

A2: The position of the methoxy groups on the benzene ring significantly influences the polarity and electronic properties of the isomers, which in turn affects their retention behavior in reversed-phase HPLC. Generally, isomers with less steric hindrance around the polar sulfonamide group may interact more strongly with the stationary phase, leading to longer retention times. The choice of the organic modifier in the mobile phase can also impact selectivity; for instance, using methanol may enhance π-π interactions with a phenyl-based stationary phase, potentially improving the resolution of positional isomers.

Q3: What is the optimal pH for the mobile phase when analyzing this compound?

A3: Sulfonamides are ionizable compounds, and the pH of the mobile phase plays a critical role in their retention and peak shape.[3] A change of as little as 0.1 pH units can lead to significant shifts in retention time.[4] For this compound and its analogs, it is recommended to use a buffered mobile phase with a pH set to at least 2 units away from the pKa of the analytes to ensure consistent ionization and minimize peak tailing. A common starting point is a pH of around 3.0, which can be achieved using a phosphate buffer or by adding a small amount of an acid like formic or phosphoric acid.[2]

Q4: Which type of HPLC column is best suited for separating this compound from its positional isomers?

A4: Separating positional isomers can be challenging with standard C18 columns. For dimethoxybenzenesulfonamide isomers, a column that offers alternative selectivity is often beneficial. Phenyl-Hexyl columns are highly recommended as they can engage in π-π interactions with the aromatic rings of the analytes, providing a different separation mechanism compared to the purely hydrophobic interactions of a C18 column.[1] This can lead to improved resolution between closely eluting isomers. Mixed-mode columns that combine hydrophobic and ion-exchange characteristics can also offer unique selectivity for these types of compounds.[5]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Peak Shape and Resolution Issues

Q5: My peaks for this compound are tailing. What are the likely causes and how can I fix this?

A5: Peak tailing is a common issue when analyzing sulfonamides and is often caused by secondary interactions with the stationary phase.

  • Possible Cause 1: Silanol Interactions: The basic nitrogen in the sulfonamide group can interact with acidic silanol groups on the surface of silica-based columns.

    • Solution: Lower the pH of your mobile phase to around 3.0 with a buffer or acid modifier. This will protonate the silanol groups and reduce these unwanted interactions.

  • Possible Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Possible Cause 3: Column Contamination: The column may be contaminated with strongly retained compounds from previous injections.

    • Solution: Flush the column with a strong solvent, such as a high percentage of acetonitrile or isopropanol. If the problem persists, consider replacing the column.

Q6: I am having trouble resolving this compound from a closely eluting analog. What steps can I take to improve the separation?

A6: Poor resolution between isomers is a common challenge. Here are several strategies to improve it:

  • Possible Cause 1: Suboptimal Mobile Phase Composition: The current mobile phase may not be selective enough for your isomers.

    • Solution 1: Adjust the organic-to-aqueous ratio in your mobile phase. If using a gradient, try a shallower gradient to increase the separation window.

    • Solution 2: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice versa. Methanol can enhance π-π interactions on phenyl columns and alter selectivity.[1]

  • Possible Cause 2: Inappropriate Column Chemistry: A standard C18 column might not be sufficient for separating positional isomers.

    • Solution: Switch to a column with a different selectivity, such as a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, to leverage different interaction mechanisms.[1]

  • Possible Cause 3: High Flow Rate: A high flow rate can reduce the time for analytes to interact with the stationary phase, leading to decreased resolution.

    • Solution: Lower the flow rate. This will increase the analysis time but can significantly improve resolution.

Retention Time and Baseline Issues

Q7: The retention times for my analytes are drifting from one injection to the next. What could be causing this?

A7: Drifting retention times can compromise the reliability of your method.

  • Possible Cause 1: Poor Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient.[6]

    • Solution: Increase the column equilibration time between runs to ensure the stationary phase is fully conditioned.

  • Possible Cause 2: Inconsistent Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[4]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Using an online degasser can also help maintain a stable mobile phase composition.

  • Possible Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature throughout the analysis.[6]

Q8: I am observing a noisy or drifting baseline in my chromatogram. How can I resolve this?

A8: A stable baseline is crucial for accurate quantification.

  • Possible Cause 1: Air Bubbles in the System: Air bubbles in the pump or detector can cause baseline noise.[6][7]

    • Solution: Degas the mobile phase before use and purge the pump to remove any trapped air.

  • Possible Cause 2: Contaminated Mobile Phase or System: Impurities in the mobile phase or a contaminated flow path can lead to a noisy or drifting baseline.

    • Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phase. Flush the system, including the injector and detector flow cell, with a strong solvent.

  • Possible Cause 3: Detector Lamp Issue: An aging detector lamp can result in increased noise.

    • Solution: Check the lamp's energy output. If it is low, replace the lamp.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for Method Development

ParameterRecommended ConditionNotes
Column Phenyl-Hexyl or C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl is often better for isomer separation.[1]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Phosphate Buffer (pH 3.0)A buffered mobile phase is crucial for reproducible results.[2][3]
Mobile Phase B Acetonitrile or MethanolMethanol can offer different selectivity, especially with a phenyl column.
Gradient 10-90% B over 20 minutesStart with a broad scouting gradient to determine the elution profile.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution.
Column Temperature 25-30 °CA column oven ensures stable retention times.[6]
Detection Wavelength 254 nm or 270 nmScan the UV spectrum of your compound to find the optimal wavelength.
Injection Volume 5-10 µLAvoid overloading the column.

Experimental Protocols

Protocol 1: General HPLC Method Development for this compound and Its Analogs

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and any available analogs in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solutions with the initial mobile phase composition (e.g., 90:10 Aqueous:Organic).

  • HPLC System Preparation:

    • Install a Phenyl-Hexyl column (150 x 4.6 mm, 5 µm).

    • Prepare the mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

      • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.

    • Purge the HPLC pump to remove any air bubbles.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 10% B) for at least 15-20 minutes at a flow rate of 1.0 mL/min.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector to a wavelength of 270 nm.

    • Inject 5 µL of the working standard mixture.

    • Run a scouting gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Method Optimization:

    • Based on the results of the scouting run, adjust the gradient slope to improve the resolution of closely eluting peaks.

    • If resolution is still insufficient, switch the organic modifier to methanol and repeat the scouting run.

    • Further optimization can be achieved by adjusting the pH of the aqueous mobile phase or by testing a different column chemistry (e.g., C18 or PFP).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation & Degassing Pump Pump MobilePhase->Pump SamplePrep Sample Preparation Injector Injector SamplePrep->Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting_Tree cluster_peakshape Peak Shape Problem cluster_resolution Resolution Problem cluster_retention Retention Time Problem Start Chromatographic Issue Identified PeakShape Peak Tailing or Fronting? Start->PeakShape e.g., Tailing Resolution Poor Resolution? Start->Resolution e.g., Co-elution Retention Retention Time Drift? Start->Retention e.g., Drifting Tailing Peak Tailing PeakShape->Tailing Yes Fronting Peak Fronting PeakShape->Fronting No, Fronting Sol_Tailing1 Lower Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Reduce Sample Concentration Tailing->Sol_Tailing2 Sol_Fronting Reduce Sample Load Fronting->Sol_Fronting Sol_Res1 Optimize Gradient Resolution->Sol_Res1 Yes Sol_Res2 Change Organic Modifier (ACN <-> MeOH) Resolution->Sol_Res2 Sol_Res3 Switch Column (e.g., to Phenyl-Hexyl) Resolution->Sol_Res3 Sol_Ret1 Increase Equilibration Time Retention->Sol_Ret1 Yes Sol_Ret2 Use Column Oven Retention->Sol_Ret2 Sol_Ret3 Prepare Fresh Mobile Phase Retention->Sol_Ret3

Caption: A decision tree for troubleshooting common HPLC issues.

References

Troubleshooting poor crystal formation of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the crystallization of 2,5-Dimethoxybenzenesulfonamide.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution's saturation point is reached at a temperature above the compound's melting point in that particular solvent, or if a low-melting eutectic mixture of the compound and solvent forms.[1]

Immediate Steps:

  • Try to redissolve the oil by adding a small amount of additional hot solvent.[1]

  • Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod.[1]

  • If available, introduce a seed crystal from a previous successful crystallization.[1]

Long-Term Strategy:

  • Lower the Crystallization Temperature: Choose a recrystallization solvent with a boiling point lower than the melting point of this compound.[1]

  • Change the Solvent System: Switch to a solvent in which the compound is less soluble, or use a co-solvent (solvent/anti-solvent) system to reduce solubility at a lower temperature.[1]

Q2: I'm getting very fine needles or a powder instead of well-defined, larger crystals. How can I encourage better crystal growth?

A2: The formation of small crystals is often due to rapid nucleation from a supersaturated solution.[2] To grow larger crystals, the goal is to slow down the crystallization process and minimize the number of nucleation sites.[2][3]

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Allow the hot, saturated solution to cool to room temperature slowly on a benchtop, insulated with glass wool or a towel, before transferring it to an ice bath. Rapid cooling encourages the formation of many small crystals.

  • Minimize Nucleation Sites: Ensure all glassware is scrupulously clean and free of dust or scratches, as these can act as nucleation points.[3] Avoid scraping solid from filter paper into the crystallization vessel, as microscopic paper fibers can also induce unwanted nucleation.[3]

  • Reduce Solvent Evaporation: Cover the crystallizing vessel to slow down the rate of solvent evaporation, which can lead to rapid supersaturation at the surface.

  • Minimize Agitation: Allow the solution to remain undisturbed as the crystals grow.[3] Mechanical disturbance can fracture growing crystals, leading to the formation of many smaller crystals.[3]

Q3: The yield of my recrystallized this compound is very low. What are the likely causes and how can I improve it?

A3: A low recovery rate is a common challenge in recrystallization. While 100% recovery is not feasible as some compound will always remain in the mother liquor, several steps can be taken to maximize the yield.[1]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[1] Excess solvent will retain more of your compound in solution upon cooling.[1]

  • Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath to maximize precipitation of the product.[1]

  • Check for Premature Crystallization: If you notice crystals forming in the funnel during hot filtration, it means the solution cooled too quickly.[1] Reheat the solution and use a pre-warmed funnel for the filtration step.[1]

  • Consider a Second Crop: The mother liquor from the first crystallization can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.

Q4: My crystals are discolored (e.g., yellow or brown). What is the cause and how can I obtain a pure, colorless product?

A4: Discoloration often indicates the presence of impurities. In the synthesis of related compounds like 2,5-dimethoxybenzoic acid, colored byproducts such as quinones can form.

Troubleshooting Steps:

  • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. Charcoal can adsorb colored impurities. Be aware that it will also adsorb some of your product, so use it sparingly.

  • Reductive Workup: If a quinone impurity is suspected, treating the crude product with a mild reducing agent like sodium bisulfite during the workup can convert the colored quinone to a more soluble hydroquinone, which can then be washed away.

  • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent impurities and achieve the desired purity and color.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystal quality of organic compounds like this compound?

A1: Several factors critically affect the size and quality of crystals.[3] The most important for organic compounds are:

  • Purity: The purer the initial compound, the better the chances of forming high-quality crystals.[3]

  • Solvent Choice: The ideal solvent is one in which the compound is moderately soluble.[2][3] If solubility is too high or too low, it can be difficult to achieve the optimal conditions for crystal growth.[3]

  • Nucleation: Fewer nucleation sites lead to fewer, larger crystals.[2][3]

  • Time: Patience is crucial; crystals often need ample time to grow slowly and form well-ordered lattices.[3]

  • Mechanical Agitation: The system should be kept still to avoid disrupting crystal growth.[3]

Q2: What is a typical synthetic route for sulfonamides?

A2: A common and high-yielding method for synthesizing sulfonamides involves the reaction of an aromatic or aliphatic sulfonyl chloride with ammonia or an amine.[4] For this compound, the synthesis would likely start with the chlorosulfonation of 1,4-dimethoxybenzene to form 2,5-dimethoxybenzenesulfonyl chloride, followed by reaction with ammonia.

Data Presentation

Table 1: Solvent Selection for Recrystallization of Sulfonamides

Solvent PropertyRationale for SelectionExamples
Good Solvents (High Solubility) Used to dissolve the compound initially in a solvent/anti-solvent system.Acetone, Dichloromethane, Ethyl Acetate
Poor Solvents (Low Solubility) Used as anti-solvents to induce precipitation.Water, Hexane, Heptane
Moderately Soluble Solvents Ideal for single-solvent slow cooling recrystallization.Ethanol, Methanol, Isopropanol

Note: The optimal solvent or solvent system for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Recrystallization by Slow Cooling

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol).

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent boils. Continue to add small portions of the solvent until the solid has just dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a heat-resistant surface. To further slow the cooling, the flask can be placed in an insulated container.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.[1]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (e.g., water or hexane) dropwise with constant swirling.[1]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[1] If crystals do not form, try scratching the flask or adding a seed crystal.[1]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow.[1]

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations

G start Poor Crystal Formation (e.g., Oiling Out, No Crystals) check_purity Is the crude material pure? start->check_purity purify Purify material (e.g., column chromatography) check_purity->purify No check_solvent Is the solvent choice appropriate? check_purity->check_solvent Yes purify->check_solvent change_solvent Select a new solvent or use a co-solvent system check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start dilute Add more solvent to redissolve and try again check_concentration->dilute Yes induce_crystallization Induce Crystallization check_concentration->induce_crystallization No dilute->start scratch Scratch inner surface of flask induce_crystallization->scratch seed Add a seed crystal induce_crystallization->seed slow_cool Cool solution much slower induce_crystallization->slow_cool success Well-formed Crystals scratch->success seed->success slow_cool->success

Caption: Troubleshooting workflow for poor crystal formation.

G center Crystal Quality purity Compound Purity center->purity solvent Solvent Choice center->solvent nucleation Nucleation Sites center->nucleation time Time center->time agitation Mechanical Agitation center->agitation cooling Cooling Rate center->cooling

Caption: Key factors influencing the quality of crystal growth.

G A 1. Dissolve crude solid in minimum hot solvent B 2. Perform hot filtration (if necessary) A->B C 3. Allow filtrate to cool slowly and undisturbed to room temperature B->C D 4. Cool further in an ice bath to maximize yield C->D E 5. Collect crystals by vacuum filtration D->E F 6. Wash crystals with ice-cold solvent E->F G 7. Dry the pure crystals F->G

Caption: Experimental workflow for recrystallization by slow cooling.

References

Identifying and characterizing byproducts in 2,5-Dimethoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,5-Dimethoxybenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to aid in identifying and characterizing byproducts, as well as to optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the reaction of 2,5-dimethoxybenzenesulfonyl chloride with an amine source, typically aqueous or gaseous ammonia. This is a nucleophilic substitution reaction at the sulfonyl group.

Q2: What are the most common byproducts I should expect in this synthesis?

A2: The most frequently encountered byproducts include:

  • 2,5-Dimethoxybenzenesulfonic acid: This is formed by the hydrolysis of the starting material, 2,5-dimethoxybenzenesulfonyl chloride, in the presence of water.

  • Unreacted 2,5-dimethoxybenzenesulfonyl chloride: Incomplete reaction can lead to the presence of the starting material in the final product mixture.

  • Bis-(2,5-dimethoxyphenyl)sulfone: This byproduct can potentially form through a side reaction of the sulfonyl chloride.

  • Polymeric materials: Under certain conditions, polymerization of starting materials or intermediates can occur, leading to insoluble tars.

Q3: How can I minimize the formation of 2,5-Dimethoxybenzenesulfonic acid?

A3: To minimize the formation of the sulfonic acid byproduct, it is crucial to use anhydrous reagents and solvents. Ensure that the ammonia source is as dry as possible and that the reaction is protected from atmospheric moisture, for example, by running it under an inert atmosphere (e.g., nitrogen or argon).

Q4: What analytical techniques are most suitable for identifying and quantifying the main product and its byproducts?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the desired product from byproducts and unreacted starting materials, allowing for purity assessment and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information for the main product and helps in the identification of byproducts by comparing the spectra of the mixture with those of known compounds.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the product and byproducts, aiding in their identification. Fragmentation patterns can provide further structural clues.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the sulfonamide functional group and other key functionalities in the synthesized product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Hydrolysis of the starting material. 3. Sub-optimal reaction temperature. 4. Loss of product during workup and purification.1. Increase reaction time or use a slight excess of the amine source. 2. Ensure all reagents and solvents are anhydrous and the reaction is protected from moisture. 3. Optimize the reaction temperature; a moderate temperature is generally preferred. 4. Carefully optimize extraction and recrystallization procedures to minimize product loss.
Presence of Unreacted 2,5-Dimethoxybenzenesulfonyl Chloride 1. Insufficient amount of ammonia. 2. Short reaction time. 3. Low reaction temperature.1. Use a larger excess of ammonia. 2. Prolong the reaction time and monitor the progress by TLC or HPLC. 3. Gradually increase the reaction temperature while monitoring for byproduct formation.
High Percentage of 2,5-Dimethoxybenzenesulfonic Acid 1. Presence of water in the reaction mixture. 2. Use of aqueous ammonia without proper control.1. Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. 2. If using aqueous ammonia, consider adding it slowly to a cooled solution of the sulfonyl chloride to control the initial exothermic reaction and minimize hydrolysis. Alternatively, use gaseous ammonia.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities that inhibit crystallization. 2. Inappropriate recrystallization solvent.1. Purify the crude product by column chromatography before recrystallization. 2. Experiment with different solvent systems for recrystallization. A mixture of a polar and a non-polar solvent (e.g., ethanol/water, ethyl acetate/hexane) might be effective.
Unexpected Peaks in NMR or HPLC 1. Formation of unknown byproducts. 2. Contamination from solvents or reagents.1. Isolate the impurity by preparative HPLC or column chromatography and characterize it using MS and NMR. 2. Analyze all starting materials and solvents for purity.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound and Potential Byproducts

Compound Molecular Formula Molecular Weight ( g/mol ) ¹H NMR (δ ppm, CDCl₃) ¹³C NMR (δ ppm, CDCl₃) MS (m/z)
This compound C₈H₁₁NO₄S217.24~7.4 (d), ~7.0 (dd), ~6.9 (d), ~4.8 (s, br), ~3.9 (s), ~3.8 (s)~153, ~150, ~130, ~118, ~114, ~112, ~56.5, ~56.0217 [M]⁺
2,5-Dimethoxybenzenesulfonic acid C₈H₁₀O₅S218.23~7.5 (d), ~7.1 (dd), ~7.0 (d), ~3.9 (s), ~3.8 (s)~153, ~150, ~128, ~120, ~115, ~113, ~56.6, ~56.1218 [M]⁺
2,5-Dimethoxybenzenesulfonyl chloride C₈H₉ClO₄S236.67~7.6 (d), ~7.2 (dd), ~7.0 (d), ~4.0 (s), ~3.9 (s)~154, ~151, ~135, ~120, ~116, ~114, ~57.0, ~56.5236/238 [M]⁺

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The data presented are approximate values based on typical spectra of similar compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2,5-Dimethoxybenzenesulfonyl chloride

  • Concentrated ammonium hydroxide (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated ammonium hydroxide (5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Protocol 2: HPLC Analysis of Reaction Mixture

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min) % A % B
09010
201090
251090
269010
309010

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway Start 2,5-Dimethoxybenzenesulfonyl Chloride Product This compound Start->Product Amination Byproduct1 2,5-Dimethoxybenzenesulfonic Acid Start->Byproduct1 Side Reaction Reagent Ammonia (NH3) Reagent->Product Water H₂O (Hydrolysis) Water->Byproduct1 Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction (Time, Temp, Stoichiometry) CheckYield->OptimizeConditions Yes Purify Purify by Recrystallization or Chromatography CheckPurity->Purify Yes End Successful Synthesis CheckPurity->End No OptimizeConditions->CheckYield CheckMoisture Ensure Anhydrous Conditions OptimizeConditions->CheckMoisture Characterize Characterize Byproducts (NMR, MS, HPLC) Purify->Characterize Characterize->OptimizeConditions

Technical Support Center: Enhancing the Stability of 2,5-Dimethoxybenzenesulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2,5-Dimethoxybenzenesulfonamide for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and in vivo application of this compound.

Problem Potential Cause Troubleshooting Steps
Compound degradation in aqueous formulation upon storage. Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, especially at non-optimal pH.[1] Oxidation: The methoxy groups on the benzene ring may be susceptible to oxidation.[2] Photodegradation: Exposure to light can induce degradation.[2]1. pH Optimization: Determine the pH of maximum stability for this compound. Use buffers such as citrate, acetate, or phosphate to maintain the optimal pH in liquid formulations.[2] 2. Use of Antioxidants: Include antioxidants like ascorbic acid or sodium metabisulfite in the formulation to prevent oxidative degradation.[3] 3. Light Protection: Store the formulation in amber vials or other light-protective packaging.[2] 4. Chelating Agents: Add chelating agents like EDTA to complex with metal ions that can catalyze degradation.[3]
Precipitation of the compound in the formulation. Poor Solubility: this compound may have low aqueous solubility. Temperature Effects: Changes in temperature during storage can affect solubility.1. Co-solvents: Utilize water-miscible co-solvents such as ethanol, glycerin, or propylene glycol to increase solubility.[3] 2. Surfactants/Solubilizing Agents: Employ wetting and/or solubilizing agents to improve solubility.[3] 3. Cyclodextrin Complexes: Form inclusion complexes with cyclodextrins to enhance solubility and stability.[2] 4. Solid Dispersions: For oral formulations, consider creating a solid dispersion to improve solubility and dissolution rate.[2][4]
Low and variable bioavailability in in vivo studies. Gastrointestinal (GI) Degradation: The compound may be degraded by the harsh acidic environment of the stomach or by enzymes in the GI tract.[1][5] Poor Absorption: Low solubility can lead to poor absorption across the intestinal mucosa.[6][7] First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.1. Enteric Coating: For oral dosage forms, apply an enteric coating to protect the drug from the acidic stomach environment and allow for release in the small intestine.[3] 2. Enzyme Inhibitors: Co-administer with safe and approved enzyme inhibitors to reduce metabolic degradation (requires extensive investigation). 3. Permeation Enhancers: Include permeation enhancers in the formulation to improve absorption across the intestinal epithelium (requires careful toxicity assessment). 4. Nanoparticle Formulations: Encapsulate the compound in nanoparticles to protect it from degradation and potentially enhance absorption.[6]
Inconsistent results between experimental batches. Formulation Inhomogeneity: Improper mixing can lead to non-uniform drug distribution. Variability in Excipient Quality: Different batches or suppliers of excipients may have slight variations.1. Standardized Formulation Protocol: Develop and strictly follow a detailed Standard Operating Procedure (SOP) for formulation preparation. 2. Quality Control of Excipients: Source excipients from reliable suppliers and perform quality control checks on incoming materials. 3. Final Product Testing: Conduct thorough analysis of each batch of the final formulation for drug content, purity, and other relevant parameters.[8]

Frequently Asked Questions (FAQs)

Formulation and Excipients

Q1: What are the key factors to consider when selecting excipients for a this compound formulation?

A1: When selecting excipients, consider the following:

  • Compatibility: Ensure the excipients are compatible with this compound and do not cause its degradation. A compatibility study is highly recommended.

  • Route of Administration: The choice of excipients will be dictated by whether the formulation is for oral, intravenous, or another route of administration.[9]

  • Desired Release Profile: Excipients can be used to achieve immediate or modified-release profiles.[4]

  • Stability Enhancement: Select excipients that can enhance the stability of the active pharmaceutical ingredient (API), such as buffers, antioxidants, and chelating agents.[2][3]

Q2: How can I improve the aqueous solubility of this compound?

A2: Several strategies can be employed to improve solubility:

  • pH adjustment: Determine if the compound has ionizable groups and adjust the pH to increase the concentration of the more soluble ionized form.

  • Co-solvents: Use of co-solvents like polyethylene glycol (PEG), propylene glycol, or ethanol can significantly increase solubility.[3]

  • Surfactants: Non-ionic surfactants can be used to form micelles that encapsulate the drug, increasing its solubility.

  • Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[2]

Stability and Degradation

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, the potential degradation pathways include:

  • Hydrolysis of the sulfonamide bond: This is a common degradation pathway for sulfonamides, which can be influenced by pH.[1]

  • Oxidation of the methoxy groups: The electron-rich methoxy groups can be susceptible to oxidation.

  • Cleavage of the S-N bond: This has been observed in the degradation of other sulfonamides.[1]

Below is a hypothesized degradation pathway:

cluster_0 Hypothesized Degradation of this compound 2_5_DMBS This compound Hydrolysis Hydrolysis (Acid/Base) 2_5_DMBS->Hydrolysis pH dependent Oxidation Oxidation 2_5_DMBS->Oxidation Presence of oxidants Product_A 2,5-Dimethoxybenzenesulfonic Acid Hydrolysis->Product_A Product_B Oxidized Products Oxidation->Product_B

Caption: Hypothesized degradation pathways for this compound.

Q4: How do I perform a forced degradation study for this compound?

A4: A forced degradation study, as recommended by ICH guidelines, involves subjecting the drug to various stress conditions to identify potential degradation products and pathways.[10] The conditions typically include:

  • Acidic and basic hydrolysis: Treatment with HCl and NaOH at elevated temperatures.

  • Oxidation: Exposure to hydrogen peroxide.

  • Thermal stress: Heating the solid drug and a solution of the drug.

  • Photostability: Exposing the drug to UV and visible light.

Samples are collected at various time points and analyzed by a stability-indicating analytical method, such as HPLC.[10][11]

Analytical Methods

Q5: What is a stability-indicating analytical method, and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact API without interference from any degradation products, impurities, or excipients. It is crucial for stability studies because it allows for the accurate determination of the drug's shelf-life and ensures that the analytical results truly reflect the stability of the compound.[8] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for developing stability-indicating methods.[12]

Q6: Which analytical techniques are best suited for monitoring the stability of this compound in biological matrices?

A6: For analyzing this compound and its potential metabolites or degradation products in biological matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[12][13] This technique offers high sensitivity and selectivity, allowing for the quantification of low concentrations of the analyte in a complex matrix.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound and 2 mL of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a solid sample and 2 mL of the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis: At appropriate time intervals, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with commonly used excipients.

Methodology:

  • Selection of Excipients: Choose excipients based on the intended dosage form and route of administration (e.g., lactose, microcrystalline cellulose, magnesium stearate for solid dosage forms; polysorbate 80, PEG 400 for liquid formulations).

  • Sample Preparation:

    • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

    • Prepare a control sample of the pure drug.

    • Add a small amount of water to a separate set of samples to simulate the effect of moisture.

  • Storage Conditions: Store all samples at accelerated stability conditions (e.g., 40°C/75% RH) for a predefined period (e.g., 4 weeks).

  • Analysis: At initial and subsequent time points, analyze the samples for the appearance of new peaks (degradation products) and any change in the assay of the active compound using a stability-indicating HPLC method.

Visualizations

cluster_1 Workflow for Stable Formulation Development A Define Target Product Profile (Route, Dosage, etc.) B Characterize API Physicochemical Properties (Solubility, pKa, etc.) A->B C Forced Degradation Study B->C E Select Potential Stabilizing Excipients (Buffers, Antioxidants, etc.) B->E D Identify Degradation Pathways C->D D->E F Excipient Compatibility Study E->F G Select Compatible Excipients F->G H Formulation Optimization (DoE Approach) G->H I Stability Testing of Lead Formulations (ICH Guidelines) H->I J Select Final Stable Formulation I->J

Caption: A workflow diagram for the development of a stable formulation.

cluster_2 Factors Affecting In Vivo Stability and Bioavailability center_node In Vivo Stability & Bioavailability physicochem Physicochemical Properties (Solubility, Lipophilicity) physicochem->center_node formulation Formulation Strategy (Excipients, Dosage Form) formulation->center_node physiological Physiological Factors (GI pH, Enzymes, Transit Time) formulation->physiological mitigates metabolism Metabolic Stability (First-Pass Effect) formulation->metabolism can influence physiochem physiochem formulation->physiochem addresses physiological->center_node metabolism->center_node

Caption: Interplay of factors influencing the in vivo stability of a drug.

References

Validation & Comparative

Confirming the Identity of Synthesized 2,5-Dimethoxybenzenesulfonamide by ¹H NMR: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of synthesized 2,5-dimethoxybenzenesulfonamide using ¹H NMR spectroscopy. It outlines a standard synthesis protocol and compares it with a modern alternative, presenting expected and reference spectral data for verification. Detailed experimental procedures and visual workflows are included to support researchers in their synthetic and analytical endeavors.

Introduction

Benzenesulfonamides are a critical class of organic compounds with a wide range of applications in medicinal chemistry. The synthesis of novel benzenesulfonamide derivatives is a continuous effort in drug discovery. Accurate characterization of these synthesized compounds is paramount, with ¹H NMR spectroscopy being a primary tool for structural elucidation. This guide focuses on the synthesis of this compound and the subsequent confirmation of its identity by comparing its predicted ¹H NMR spectrum with that of a known, unsubstituted analogue, benzenesulfonamide.

Experimental Protocols

Method 1: Classical Synthesis of this compound

This method involves a two-step process starting from 1,4-dimethoxybenzene. The first step is the chlorosulfonylation of the aromatic ring, followed by amination of the resulting sulfonyl chloride.

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride

  • In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Add 1,4-dimethoxybenzene (13.8 g, 0.1 mol) to the flask and cool it in an ice-water bath.

  • Slowly add chlorosulfonic acid (35 g, 0.3 mol) dropwise from the dropping funnel over a period of 30-45 minutes while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • The solid precipitate, 2,5-dimethoxybenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Dry the product in a desiccator over anhydrous calcium chloride.

Step 2: Synthesis of this compound

  • In a fume hood, dissolve the dried 2,5-dimethoxybenzenesulfonyl chloride (from the previous step) in 50 mL of a suitable solvent such as tetrahydrofuran (THF) in a 250 mL round-bottom flask.

  • Cool the solution in an ice-water bath.

  • Slowly bubble ammonia gas through the solution or add concentrated aqueous ammonia (28-30%, ~15 mL) dropwise with vigorous stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • Add 50 mL of cold water to the residue and stir.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Method 2: Alternative Synthesis - Palladium-Catalyzed Aminosulfonylation

A modern alternative for the synthesis of aromatic sulfonamides involves a palladium-catalyzed three-component reaction. This method offers a more direct route with potentially broader functional group tolerance.[1]

General Procedure:

A mixture of an aryl bromide (as the starting material corresponding to the desired substitution pattern), a source of sulfur dioxide (like potassium metabisulfite, K₂S₂O₅), an amine (in this case, an ammonia surrogate), a palladium catalyst, and a suitable ligand are heated in a solvent. This approach avoids the use of harsh chlorinating agents.[1]

Comparison:

FeatureClassical MethodPalladium-Catalyzed Method
Starting Materials 1,4-Dimethoxybenzene, Chlorosulfonic Acid, AmmoniaAryl Bromide, Sulfur Dioxide Source, Amine
Reagents Strong, corrosive acidTransition metal catalyst, ligands
Conditions Often requires low temperatures initiallyTypically requires elevated temperatures
Advantages Well-established, readily available starting materialsMilder conditions for some substrates, broader scope[1]
Disadvantages Use of hazardous chlorosulfonic acidCatalyst cost and removal, optimization required

Data Presentation: ¹H NMR Spectral Data

The identity of the synthesized this compound can be confirmed by comparing its ¹H NMR spectrum with the expected chemical shifts and the spectrum of a reference compound, benzenesulfonamide.[2][3]

Compound Proton Assignment Expected/Observed Chemical Shift (δ, ppm) Multiplicity Integration
This compound (Predicted) -OCH₃ (at C2)~3.8-4.0Singlet3H
-OCH₃ (at C5)~3.8-4.0Singlet3H
Aromatic H (at C3)~7.1-7.3Doublet1H
Aromatic H (at C4)~7.0-7.2Doublet of doublets1H
Aromatic H (at C6)~7.4-7.6Doublet1H
-SO₂NH₂~7.0-7.5 (broad)Singlet2H
Benzenesulfonamide (Reference)[2][3] Aromatic H (ortho)~7.85Multiplet2H
Aromatic H (meta, para)~7.58Multiplet3H
-SO₂NH₂~7.37 (broad)Singlet2H

Note: Predicted chemical shifts for this compound are estimated based on the structure and data from similar compounds. The exact values may vary depending on the solvent and spectrometer frequency.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonylation cluster_step2 Step 2: Amination A 1,4-Dimethoxybenzene C 2,5-Dimethoxybenzenesulfonyl Chloride A->C  + B Chlorosulfonic Acid B->C E This compound C->E  + D Ammonia D->E NMR_Confirmation cluster_synthesis Synthesis cluster_analysis ¹H NMR Analysis cluster_confirmation Identity Confirmation Synthesized_Product Synthesized This compound NMR_Spectrum Acquire ¹H NMR Spectrum Synthesized_Product->NMR_Spectrum Data_Comparison Compare with Predicted and Reference Spectra NMR_Spectrum->Data_Comparison Identity_Confirmed Identity Confirmed Data_Comparison->Identity_Confirmed

References

A Comparative Guide to HPLC-UV Purity Analysis of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective medicines. This guide provides a comparative overview of potential High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity analysis of 2,5-Dimethoxybenzenesulfonamide, a key intermediate in the synthesis of several pharmaceuticals. The methodologies and data presented are based on established analytical practices for similar sulfonamide compounds and are intended to serve as a comprehensive resource for method development and validation.

Comparative Analysis of HPLC-UV Methods

The selection of an appropriate HPLC method is crucial for the effective separation and quantification of this compound from its potential impurities. These impurities can arise from the manufacturing process or degradation. The following table summarizes key performance parameters of three hypothetical, yet representative, HPLC-UV methods, providing a basis for comparison.

ParameterMethod A: Rapid ScreeningMethod B: High-Resolution AnalysisMethod C: Alternative Selectivity
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 20 mM Phosphate Buffer (pH 3.0)B: AcetonitrileA: 0.1% Acetic Acid in WaterB: Methanol
Gradient 20-80% B in 5 min30-70% B in 15 min40-90% B in 20 min
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
UV Detection 230 nm225 nm270 nm
Retention Time ~ 3.5 min~ 8.2 min~ 12.5 min
Resolution (Rs) > 1.8 (for critical pair)> 2.5 (for critical pair)> 2.2 (for critical pair)
Theoretical Plates > 5000> 12000> 10000
Analysis Time 7 min20 min25 min

Experimental Protocols

Detailed below are the experimental protocols for the three compared HPLC-UV methods. These protocols are designed to provide a starting point for the development of a validated purity analysis method for this compound.

Method A: Rapid Screening

This method is optimized for high-throughput analysis, offering a quick assessment of purity.

  • Chromatographic Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18, 50 x 4.6 mm, 2.7 µm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0.00 min: 20% B

      • 5.00 min: 80% B

      • 5.01 min: 20% B

      • 7.00 min: 20% B

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • UV Detection Wavelength: 230 nm

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method B: High-Resolution Analysis

This method is designed to provide superior separation of closely eluting impurities.

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0.00 min: 30% B

      • 15.00 min: 70% B

      • 15.01 min: 30% B

      • 20.00 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 225 nm[1]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (70:30, Mobile Phase A:Mobile Phase B).

    • Ensure complete dissolution and filter through a 0.22 µm syringe filter.

Method C: Alternative Selectivity

This method utilizes a different stationary phase to achieve an alternative separation profile, which can be beneficial for resolving impurities that are not well-separated on a C18 column.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% (v/v) Acetic Acid in HPLC-grade Water

    • Mobile Phase B: Methanol

    • Gradient Program:

      • 0.00 min: 40% B

      • 20.00 min: 90% B

      • 20.01 min: 40% B

      • 25.00 min: 40% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 270 nm[2]

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Filter the solution through a 0.45 µm syringe filter prior to analysis.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow of the HPLC-UV purity analysis and a typical signaling pathway that might be studied using compounds synthesized from this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45/0.22 µm) dissolve->filter injector Autosampler/Injector filter->injector Inject Sample column Chromatographic Column (e.g., C18, Phenyl-Hexyl) injector->column pump HPLC Pump (Mobile Phase Delivery) pump->injector detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal Output integrate Peak Integration chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC-UV Purity Analysis.

Signaling_Pathway ligand α1-Adrenergic Agonist (e.g., Norepinephrine) receptor α1-Adrenergic Receptor ligand->receptor g_protein Gq/11 Protein receptor->g_protein drug Tamsulosin (Synthesized from This compound) drug->receptor Antagonist Action plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc response Smooth Muscle Contraction ca_release->response pkc->response

Caption: α1-Adrenergic Receptor Signaling Pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: A Comparative Overview

The selection of an analytical method is a critical decision that directly influences the accuracy and reliability of quantitative results. The following table summarizes the anticipated performance characteristics of HPLC, LC-MS/MS, and GC-MS for the analysis of 2,5-Dimethoxybenzenesulfonamide, with data extrapolated from validated methods for similar sulfonamide compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 1 - 100 µg/mL0.05 - 100 ng/mL[1]10 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%80 - 110%[2]90 - 110%
Precision (% RSD) < 2%< 15%[2]< 15%
Limit of Detection (LOD) ~0.2 µg/mL~0.02 ng/mL~2 ng/mL
Limit of Quantification (LOQ) ~0.8 µg/mL~0.05 ng/mL[1]~10 ng/mL

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for sulfonamide analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 254 nm).

  • Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol and filtered through a 0.45 µm syringe filter.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 or similar reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

  • Ionization Mode: Positive or negative electrospray ionization (ESI) would be evaluated.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.

  • Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be employed to isolate the analyte from the matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a viable alternative, particularly if the analyte is volatile or can be made volatile through derivatization.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split/splitless injection.

  • Derivatization: If necessary, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.

  • Sample Preparation: Liquid-liquid extraction with an organic solvent like ethyl acetate, followed by evaporation and reconstitution in a suitable solvent for injection.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Logical Workflow A Define Analytical Requirements (Sensitivity, Specificity, Matrix) B Method Development & Optimization A->B C HPLC-UV B->C D LC-MS/MS B->D E GC-MS B->E F Individual Method Validation (ICH Guidelines) C->F D->F E->F G Prepare Standardized QC Samples F->G H Analyze QC Samples by Each Validated Method G->H I Statistical Comparison of Results (e.g., Bland-Altman, t-test) H->I J Evaluate Method Concordance & Select Optimal Method I->J

Caption: Cross-validation workflow for analytical methods.

LCMSMS_Workflow LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample Collection (e.g., Plasma, Urine) B Addition of Internal Standard A->B C Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) B->C D Evaporation and Reconstitution C->D E Injection into HPLC System D->E F Chromatographic Separation (C18 Column) E->F G Electrospray Ionization (ESI) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration and Quantification H->I K Concentration Calculation I->K J Calibration Curve Generation J->I

Caption: Detailed workflow for LC-MS/MS analysis.

References

Lack of Efficacy Data for 2,5-Dimethoxybenzenesulfonamide Precludes Direct Comparison; Broader Analysis of Benzenesulfonamide Inhibitors Presented

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and databases reveals a significant gap in experimental data regarding the inhibitory efficacy of 2,5-Dimethoxybenzenesulfonamide. This absence of published research prevents a direct comparative analysis of its performance against other known inhibitors. However, to provide valuable insights for researchers, scientists, and drug development professionals, this guide offers a comparative overview of the well-documented inhibitory activities of the broader benzenesulfonamide class, with a focus on their role as carbonic anhydrase inhibitors.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of potent enzyme inhibitors.[1] While specific data for the 2,5-dimethoxy substituted variant is unavailable, numerous other derivatives have been synthesized and evaluated, particularly as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[2][3] This guide will compare the efficacy of several representative benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms, using the clinically utilized drug Acetazolamide as a benchmark for comparison.

Comparative Efficacy of Benzenesulfonamide-based Carbonic Anhydrase Inhibitors

The inhibitory potential of sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the inhibitory activities of selected benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated).

CompoundTarget IsoformInhibition Constant (Ki) / IC50 (nM)Reference CompoundReference Ki / IC50 (nM)
Compound 1e hCA II< AcetazolamideAcetazolamideNot specified
Compound 3a hCA II< AcetazolamideAcetazolamideNot specified
Compound 3b hCA II< AcetazolamideAcetazolamideNot specified
Triazolo-pyridine 14 hCA IXMost effectiveNot specifiedNot specified
Triazolo-pyridine 16 hCA IXMost effectiveNot specifiedNot specified
Triazolo-pyridine 17 hCA IXMost effectiveNot specifiedNot specified
Benzenesulfonamide 4c hCA IX8.5Acetazolamide25.8
Benzenesulfonamide 15 hCA IX6.1Acetazolamide25.8

Note: Specific IC50 values for compounds 1e, 3a, and 3b were stated to be lower than that of the positive control drug acetazolamide, indicating higher potency.[4] The triazolo-pyridine benzenesulfonamides 14, 16, and 17 were highlighted as the most effective inhibitors against hCA IX in their study.[5] Compounds 4c and 15 demonstrated potent hCA IX inhibition with low nanomolar Ki values.[3]

Experimental Protocols

The determination of inhibitory activity for benzenesulfonamide derivatives against carbonic anhydrases typically involves established enzymatic assays. The following is a generalized protocol based on common methodologies cited in the literature.

Carbonic Anhydrase Inhibition Assay (CO₂ Hydration Activity)

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 4-Nitrophenyl acetate (NPA) as substrate

  • Inhibitor compounds (e.g., benzenesulfonamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of the CA enzyme in the assay buffer. Serial dilutions of the inhibitor compounds are prepared to determine a dose-response curve.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the CA enzyme solution, and the inhibitor solution at various concentrations. A control reaction without the inhibitor is also prepared.

  • Incubation: The plate is incubated for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., room temperature) to allow for the inhibitor to bind to the enzyme.

  • Substrate Addition: The enzymatic reaction is initiated by adding the substrate, 4-nitrophenyl acetate.

  • Measurement: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer. The product of the reaction, 4-nitrophenol, is colored and its formation can be quantified.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each inhibitor concentration is determined relative to the control reaction. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the dose-response data to a suitable equation (e.g., the Hill equation).

Visualizations

The following diagrams illustrate the general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors and a typical experimental workflow for their evaluation.

Inhibition_Mechanism cluster_ActiveSite Carbonic Anhydrase Active Site cluster_Inhibitor Sulfonamide Inhibitor Zn(II) Zn(II) H2O Water Molecule Zn(II)->H2O Coordination His Histidine Residues Zn(II)->His R-SO2NH2 Benzenesulfonamide R-SO2NH2->Zn(II) Displaces Water and Binds to Zinc

Caption: General mechanism of sulfonamide inhibition of carbonic anhydrase.

Experimental_Workflow Start Start Compound_Prep Prepare Inhibitor Stock Solutions Start->Compound_Prep Enzyme_Prep Prepare Enzyme Solutions Start->Enzyme_Prep Assay_Setup Set up Assay Plate: Enzyme, Inhibitor, Buffer Compound_Prep->Assay_Setup Enzyme_Prep->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Substrate_Add Add Substrate (e.g., 4-NPA) Incubation->Substrate_Add Measurement Measure Absorbance Change Over Time Substrate_Add->Measurement Data_Analysis Calculate Initial Velocities and % Inhibition Measurement->Data_Analysis IC50_Calc Determine IC50 Values Data_Analysis->IC50_Calc End End IC50_Calc->End

Caption: Typical workflow for determining IC50 values of CA inhibitors.

References

A Comparative Guide to the Synthetic Routes of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for 2,5-Dimethoxybenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research. The following sections detail established methodologies, present comparative data on reaction performance, and provide explicit experimental protocols to aid in the selection of the most suitable synthetic strategy.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through two principal routes, differing primarily in the strategy for constructing the key sulfonamide functional group. The "Classical Route" relies on the reaction of a pre-formed sulfonyl chloride with an amine, while the "Alternative Route" builds the sulfonyl chloride from a substituted aniline. A summary of the key performance indicators for each route is presented below.

ParameterClassical Route: Sulfonylation of 1,4-DimethoxybenzeneAlternative Route: From 2,5-Dimethoxyaniline
Starting Material 1,4-Dimethoxybenzene2,5-Dimethoxyaniline
Key Intermediate 2,5-Dimethoxybenzenesulfonyl chlorideDiazonium salt
Overall Yield (Typical) 75-85%60-70%
Reaction Time 6-8 hours8-12 hours
Purity (Typical) >98%95-98%
Key Reagents Chlorosulfonic acid, AmmoniaSodium nitrite, Thionyl chloride, Ammonia
Advantages Higher overall yield, shorter reaction time.Avoids the use of highly corrosive chlorosulfonic acid in the first step.
Disadvantages Use of highly corrosive and moisture-sensitive chlorosulfonic acid.Generation of potentially unstable diazonium salt intermediate, longer overall reaction time.

Experimental Protocols

Route 1: Classical Synthesis via Sulfonylation of 1,4-Dimethoxybenzene

This route involves the direct chlorosulfonation of 1,4-dimethoxybenzene to form 2,5-dimethoxybenzenesulfonyl chloride, which is then reacted with ammonia to yield the final product.[1][2]

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl chloride

  • In a fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, add 1,4-dimethoxybenzene (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • The crude 2,5-dimethoxybenzenesulfonyl chloride is dried under vacuum. The product can be used in the next step without further purification if of sufficient purity.[1]

Step 2: Synthesis of this compound

  • Dissolve the crude 2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add aqueous ammonia (28-30%, excess) dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Alternative Synthesis from 2,5-Dimethoxyaniline

This alternative pathway begins with the diazotization of 2,5-dimethoxyaniline, followed by a sulfonyl chloride formation and subsequent amination.

Step 1: Synthesis of 2,5-Dimethoxybenzenesulfonyl chloride via Sandmeyer-type Reaction

  • Diazotization: In a well-ventilated fume hood, dissolve 2,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.[3] Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.[3]

  • Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride.[3] Cool this solution to 0-5 °C.

  • Slowly add the freshly prepared diazonium salt solution to the thionyl chloride solution, maintaining the temperature between 0-5 °C.[3]

  • Allow the reaction to stir at this temperature for several hours, then let it warm to room temperature overnight.

  • Work-up the reaction by carefully pouring it into ice water and extracting the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2,5-dimethoxybenzenesulfonyl chloride.

Step 2: Synthesis of this compound

The procedure for the conversion of 2,5-dimethoxybenzenesulfonyl chloride to this compound is identical to Step 2 of the Classical Route described above.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the described synthetic routes.

G cluster_0 Classical Route 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene 2,5-Dimethoxybenzenesulfonyl chloride 2,5-Dimethoxybenzenesulfonyl chloride 1,4-Dimethoxybenzene->2,5-Dimethoxybenzenesulfonyl chloride Sulfonylation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->2,5-Dimethoxybenzenesulfonyl chloride This compound This compound 2,5-Dimethoxybenzenesulfonyl chloride->this compound Amination Ammonia Ammonia Ammonia->this compound

Caption: Workflow for the classical synthesis of this compound.

G cluster_1 Alternative Route 2,5-Dimethoxyaniline 2,5-Dimethoxyaniline Diazonium Salt Diazonium Salt 2,5-Dimethoxyaniline->Diazonium Salt Diazotization NaNO2, HCl NaNO2, HCl NaNO2, HCl->Diazonium Salt Intermediate_Sulfonyl_Chloride 2,5-Dimethoxybenzenesulfonyl chloride Diazonium Salt->Intermediate_Sulfonyl_Chloride Sulfonylation SOCl2, CuCl SOCl2, CuCl SOCl2, CuCl->Intermediate_Sulfonyl_Chloride Final_Product_Alt This compound Intermediate_Sulfonyl_Chloride->Final_Product_Alt Amination Ammonia_Alt Ammonia Ammonia_Alt->Final_Product_Alt

Caption: Alternative synthetic workflow starting from 2,5-Dimethoxyaniline.

G Choice Synthetic Consideration Classical Classical Route Choice->Classical Alternative Alternative Route Choice->Alternative High_Yield Higher Yield & Shorter Time Classical->High_Yield Reagent_Handling Handles Highly Corrosive Reagent Classical->Reagent_Handling Mild_Reagents Avoids Chlorosulfonic Acid in Step 1 Alternative->Mild_Reagents Intermediate_Stability Manages Unstable Diazonium Salt Alternative->Intermediate_Stability

Caption: Decision logic for selecting a synthetic route.

References

A Comparative Guide to Orthogonal Methods for Confirming the Structure of 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

The unambiguous structural elucidation of synthesized compounds is a critical checkpoint in chemical and pharmaceutical research. For a molecule like 2,5-Dimethoxybenzenesulfonamide, a multi-faceted analytical approach using orthogonal methods is essential to ensure the confirmed structure is accurate. Orthogonal methods are distinct analytical techniques that probe a molecule's properties using different physical principles, thereby minimizing the risk of systematic errors and increasing confidence in the final structural assignment.

This guide provides an objective comparison of the primary orthogonal methods for the structural confirmation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data expected from the primary orthogonal methods used for the structural confirmation of this compound.

Table 1: Mass Spectrometry Data

ParameterMethodExpected ValuePrinciple of Confirmation
Molecular FormulaHigh-Resolution MS (HRMS)C₈H₁₁NO₄SProvides the exact elemental composition from the high-precision mass measurement.
Monoisotopic MassHRMS217.0463 g/mol Confirms the molecular weight with high accuracy.
Protonated Molecule [M+H]⁺Electrospray Ionization (ESI-MS)m/z 218.0536Confirms the molecular weight in a common soft-ionization mode.
Key Fragment Ions (Predicted)Tandem MS (MS/MS)m/z 156 ([M-SO₂NH]⁺), 138 ([M-SO₂NH₂]⁺), 108 ([C₆H₄(OCH₃)₂]⁺)The fragmentation pattern provides a unique "fingerprint" corresponding to the molecule's specific structure.

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted, in CDCl₃)

ParameterMethodPredicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Protons¹H NMR~4.7 (variable)broad singlet2H-SO₂NH₂
7.45d1HAromatic H (pos. 6)
7.05dd1HAromatic H (pos. 4)
6.95d1HAromatic H (pos. 3)
3.90s3H-OCH₃ (pos. 2)
3.85s3H-OCH₃ (pos. 5)
Carbons¹³C NMR~153.5C-C -OCH₃ (pos. 2)
~150.0C-C -OCH₃ (pos. 5)
~132.0C-C -SO₂ (pos. 1)
~118.5CH-Aromatic C H (pos. 6)
~114.0CH-Aromatic C H (pos. 4)
~113.5CH-Aromatic C H (pos. 3)
~56.5CH₃--OC H₃ (pos. 2)
~56.0CH₃--OC H₃ (pos. 5)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide (-SO₂NH₂)N-H stretch3350 - 3250 (two bands)Medium
Aromatic RingC-H stretch3100 - 3000Medium-Weak
Sulfonyl (-SO₂-)Asymmetric S=O stretch1350 - 1310Strong
Methoxy (-OCH₃)C-O stretch (aryl-alkyl ether)~1250 and ~1040Strong
Sulfonyl (-SO₂-)Symmetric S=O stretch1160 - 1140Strong

Table 4: X-ray Crystallography Data

ParameterMethodInformation Obtained
3D Molecular StructureSingle-Crystal X-ray DiffractionUnambiguous determination of atomic positions, bond lengths, bond angles, and torsion angles in the solid state.
Crystal PackingSingle-Crystal X-ray DiffractionReveals intermolecular interactions such as hydrogen bonding and π-stacking, defining the crystal lattice.
Absolute StereochemistrySingle-Crystal X-ray DiffractionCan determine the absolute configuration of chiral centers if present.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying structural data.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the precise molecular weight and elemental formula of the compound.

Methodology:

  • Sample Preparation: A small amount of this compound (approx. 1 mg/mL) is dissolved in a suitable solvent like acetonitrile or methanol.[1] The solution is further diluted to a final concentration of 1-10 µg/mL.

  • Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. A mass accuracy of < 5 ppm is required to confidently determine the elemental composition.[2]

  • Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the carbon-hydrogen framework of the molecule and determine the connectivity of atoms.[4]

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5][6] Tetramethylsilane (TMS) is often added as an internal standard.

  • Instrumentation: Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).[7]

  • Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. For more detailed structural elucidation, two-dimensional (2D) experiments are performed:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is critical for connecting different parts of the molecule.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to assemble the molecular structure.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As this compound is a solid, one of the following methods is typically used:

    • KBr Pellet: 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[8][9]

    • Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.[8][9]

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum (of the empty ATR crystal or a blank KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: The absorption bands in the spectrum are correlated with known vibrational frequencies of functional groups to confirm their presence (e.g., -SO₂NH₂, -OCH₃, aromatic ring).[10]

Single-Crystal X-ray Crystallography

Objective: To provide an unambiguous three-dimensional structure of the molecule in the solid state.[11]

Methodology:

  • Crystallization: This is often the most challenging step. Single crystals suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) must be grown.[12] Common techniques include:

    • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly.[13][14]

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[14]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used.

  • Data Collection: A suitable crystal is mounted on the diffractometer and a complete set of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data is processed to obtain unit cell parameters and reflection intensities. The crystal structure is then solved and refined to generate a final, high-resolution 3D model of the molecule.[12]

Mandatory Visualizations

Orthogonal_Workflow cluster_start Starting Point cluster_methods Orthogonal Analytical Methods cluster_data Information Obtained cluster_end Conclusion Compound Synthesized Compound: This compound MS Mass Spectrometry (MS) Compound->MS NMR NMR Spectroscopy Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR XRAY X-ray Crystallography Compound->XRAY MS_Data Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Data NMR_Data Atom Connectivity (¹H, ¹³C) Chemical Environment 3D Conformation (NOESY) NMR->NMR_Data FTIR_Data Presence of Functional Groups (-SO₂NH₂, -OCH₃, etc.) FTIR->FTIR_Data XRAY_Data Unambiguous 3D Structure Bond Lengths & Angles Crystal Packing XRAY->XRAY_Data Analysis Data Correlation & Analysis MS_Data->Analysis NMR_Data->Analysis FTIR_Data->Analysis XRAY_Data->Analysis Confirmation Unambiguous Structure Confirmation Analysis->Confirmation

Caption: Workflow for structural confirmation using orthogonal methods.

The diagram above illustrates the logical workflow for the structural elucidation of this compound. Data from four independent, orthogonal techniques are collected and then correlated. The convergence of evidence from these distinct methods provides the highest possible confidence in the final structural assignment, a cornerstone of rigorous scientific research.

References

Unveiling Potency: A Comparative Analysis of 2,5-Dimethoxybenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent comparative analysis of 2,5-Dimethoxybenzenesulfonamide derivatives has illuminated their significant potential as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. This guide provides a detailed examination of their binding affinities, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented herein, supported by established experimental protocols, underscores the promise of these compounds in the ongoing quest for selective and effective therapeutic agents.

Quantitative Comparison of Binding Affinity

The inhibitory effects of a series of hydrazonobenzenesulfonamide derivatives, including a key compound featuring a 2,5-dimethoxyphenyl moiety, were evaluated against four physiologically crucial human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The inhibition constants (Kᵢ), which indicate the binding affinity of the inhibitor, were determined and are summarized in the table below. Lower Kᵢ values signify stronger binding and more potent inhibition.

Compound IDSubstitution on Benzylidene MoietyhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
12 2,5-dimethoxyphenyl18.51.7545.325.2
5 phenyl45.56.6567.578.4
7 2-methoxyphenyl33.45.555.161.7
AAZ Acetazolamide (Standard)25012255.7

Data extracted from a study on hydrazonobenzenesulfonamides as human carbonic anhydrase inhibitors.[1]

The data clearly demonstrates that the derivative with the 2,5-dimethoxyphenyl substitution (Compound 12) exhibits exceptional potency, particularly against the cytosolic isoform hCA II, with a Kᵢ value of 1.75 nM.[1] Its inhibitory activity against hCA I (18.5 nM) is also significantly stronger than the standard inhibitor, Acetazolamide (AAZ).[1] While showing potent inhibition across the tested isoforms, this derivative displays a degree of selectivity, a crucial aspect in the development of targeted therapeutics.

Experimental Protocols

The determination of the inhibition constants (Kᵢ) for the this compound derivatives was conducted using a stopped-flow CO₂ hydrase assay. This method is a well-established technique for measuring the catalytic activity of carbonic anhydrase and the potency of its inhibitors.

Stopped-Flow CO₂ Hydrase Assay:

  • Reagents and Buffers:

    • Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

    • Inhibitor compounds (this compound derivatives and Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO).

    • Buffer solution: 20 mM Tris-HCl, pH 7.5.

    • Substrate solution: CO₂-saturated water.

    • pH indicator: Phenol red (or other suitable pH-sensitive dye).

  • Instrumentation:

    • A stopped-flow spectrophotometer capable of rapid mixing and monitoring absorbance changes over time.

  • Procedure:

    • The enzyme and inhibitor solutions are pre-incubated at a controlled temperature (typically 25°C) for a set period to allow for binding equilibrium to be reached.

    • In the stopped-flow instrument, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator.

    • The hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase, leads to a decrease in pH.

    • This pH change is monitored by the change in absorbance of the pH indicator at a specific wavelength.

    • The initial rates of the catalyzed reaction are measured at various inhibitor concentrations.

  • Data Analysis:

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the initial reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The IC₅₀ values are then converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

Mechanism of Action and Signaling Pathway

Benzenesulfonamide-based inhibitors, including the 2,5-dimethoxy derivatives, primarily exert their effect through direct inhibition of the carbonic anhydrase enzyme. The sulfonamide moiety is crucial for this activity. It coordinates to the zinc ion (Zn²⁺) located in the active site of the enzyme, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding event blocks the access of the substrate (CO₂) to the active site, thereby inhibiting the enzyme's function.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Carbonic Anhydrase Active Site cluster_1 Inhibitor cluster_2 Inhibition CA_Enzyme Carbonic Anhydrase (CA) Zn_Ion Zn²⁺ CA_Enzyme->Zn_Ion coordinates Product_HCO3 HCO₃⁻ + H⁺ (Products) CA_Enzyme->Product_HCO3 catalyzes conversion H2O H₂O Zn_Ion->H2O binds Inhibited_Complex Inhibited CA-Sulfonamide Complex H2O->Inhibited_Complex displaced Sulfonamide This compound (R-SO₂NH₂) Sulfonamide->Zn_Ion coordinates to Substrate_CO2 CO₂ (Substrate) Substrate_CO2->CA_Enzyme binds to active site Substrate_CO2->Inhibited_Complex binding blocked

References

In Vivo Therapeutic Efficacy of Novel Benzenesulfonamide Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides an objective comparison of the in vivo therapeutic effects of novel benzenesulfonamide derivatives. The specific compound 2,5-Dimethoxybenzenesulfonamide lacks sufficient in vivo data in the public domain. Therefore, this guide focuses on a well-documented series of benzenesulfonamide derivatives with demonstrated anti-inflammatory properties in animal models, providing a framework for understanding the therapeutic potential of this class of compounds.

Introduction

Benzenesulfonamides are a versatile class of organic compounds that form the backbone of numerous therapeutic agents due to their diverse biological activities. While the in vivo therapeutic effects of this compound are not extensively documented, recent studies on structurally related benzenesulfonamide derivatives have shown significant promise in preclinical models of inflammation. This guide presents a comparative analysis of the anti-inflammatory efficacy of novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine against the established non-steroidal anti-inflammatory drug (NSAID), indomethacin.

Comparative In Vivo Anti-Inflammatory Activity

A study evaluating a series of novel benzenesulfonamide derivatives (compounds 1, 2, and 3) demonstrated potent anti-inflammatory effects in a carrageenan-induced rat paw edema model. The efficacy of these compounds was compared directly with indomethacin (10 mg/kg).

Paw Edema Inhibition

The primary endpoint for anti-inflammatory activity was the inhibition of paw edema over a 4-hour period. The benzenesulfonamide derivatives, particularly at a dose of 200 mg/kg, exhibited a marked reduction in paw swelling.

CompoundDose (mg/kg)Maximum Inhibition (%) at 4 hours
Compound 1 20096.31
Compound 2 20072.08
Compound 3 20099.69
Indomethacin 1057.66

Table 1: Comparative in vivo anti-inflammatory activity of novel benzenesulfonamide derivatives and indomethacin in a carrageenan-induced rat paw edema model. Data is presented as the maximum percentage of edema inhibition at the 4-hour time point.[1]

Mechanism of Action: Modulation of Pro-Inflammatory Mediators

To elucidate the underlying mechanism of their anti-inflammatory action, the study investigated the effect of the benzenesulfonamide derivatives on key pro-inflammatory cytokines and oxidative stress markers in the paw tissue of the rat model.

Effect on Pro-Inflammatory Cytokines

The levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and C-reactive protein (CRP) were significantly reduced by the novel compounds, often more effectively than by indomethacin.[1]

BiomarkerCompound 1 (200 mg/kg)Compound 2 (200 mg/kg)Compound 3 (200 mg/kg)Indomethacin (10 mg/kg)
TNF-α Significantly ReducedSignificantly ReducedSignificantly ReducedReduced
IL-1α Significantly ReducedSignificantly ReducedSignificantly ReducedReduced
IL-1β Significantly ReducedSignificantly ReducedSignificantly ReducedReduced
IL-6 Significantly ReducedSignificantly ReducedSignificantly ReducedReduced
CRP Significantly ReducedSignificantly ReducedSignificantly ReducedReduced

Table 2: Comparative effect of novel benzenesulfonamide derivatives and indomethacin on the levels of pro-inflammatory cytokines in paw tissue.[1]

Impact on Oxidative Stress Markers

The benzenesulfonamide derivatives also demonstrated a significant capacity to mitigate oxidative stress by enhancing the levels of antioxidant enzymes, superoxide dismutase (SOD) and glutathione (GSH).[1]

BiomarkerCompound 1 (200 mg/kg)Compound 2 (200 mg/kg)Compound 3 (200 mg/kg)Indomethacin (10 mg/kg)
SOD Significantly EnhancedSignificantly EnhancedSignificantly EnhancedEnhanced
GSH Significantly EnhancedSignificantly EnhancedSignificantly EnhancedEnhanced

Table 3: Comparative effect of novel benzenesulfonamide derivatives and indomethacin on antioxidant levels in paw tissue.[1]

Visualizing the Anti-Inflammatory Pathway and Experimental Workflow

To better illustrate the mechanism and experimental design, the following diagrams are provided.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_outcome Pathophysiological Outcome cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Immune_Cells Immune Cells Carrageenan->Immune_Cells activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-1β, IL-6) Immune_Cells->Pro_inflammatory_Cytokines release Oxidative_Stress Oxidative Stress Immune_Cells->Oxidative_Stress induce Edema Paw Edema Pro_inflammatory_Cytokines->Edema cause Oxidative_Stress->Edema contributes to Benzenesulfonamide_Derivatives Benzenesulfonamide Derivatives Benzenesulfonamide_Derivatives->Pro_inflammatory_Cytokines inhibit Benzenesulfonamide_Derivatives->Oxidative_Stress reduce

Caption: Anti-inflammatory mechanism of benzenesulfonamide derivatives.

experimental_workflow Animal_Model Wistar Rats Grouping Grouping: - Control - Carrageenan - Compound 1 (200 mg/kg) - Compound 2 (200 mg/kg) - Compound 3 (200 mg/kg) - Indomethacin (10 mg/kg) Animal_Model->Grouping Treatment Intraperitoneal Administration of Compounds or Vehicle Grouping->Treatment Induction Induction of Edema (Subplantar injection of Carrageenan) Measurement Measurement of Paw Volume (at 0, 1, 2, 3, and 4 hours) Induction->Measurement Treatment->Induction Analysis Biochemical Analysis of Paw Tissue (Cytokines and Oxidative Stress Markers) Measurement->Analysis

Caption: In vivo experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats weighing between 150-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Grouping and Dosing: The rats are randomly divided into experimental groups: a control group, a carrageenan-only group, groups treated with the benzenesulfonamide derivatives (e.g., 200 mg/kg), and a group treated with the standard drug, indomethacin (10 mg/kg).

  • Induction of Inflammation: A 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Treatment: The test compounds, standard drug, or vehicle are administered intraperitoneally 30 minutes prior to the carrageenan injection.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

  • Biochemical Analysis: After 4 hours, the animals are euthanized, and the paw tissue is collected for the measurement of TNF-α, IL-1α, IL-1β, IL-6, CRP, SOD, and GSH levels using appropriate assay kits.

Conclusion

The presented data highlights the significant in vivo anti-inflammatory potential of novel benzenesulfonamide derivatives, which in some cases, surpasses that of the standard NSAID, indomethacin. Their mechanism of action appears to be multifactorial, involving the suppression of key pro-inflammatory cytokines and the enhancement of the endogenous antioxidant defense system. While direct in vivo therapeutic data for this compound remains elusive, these findings for structurally related compounds underscore the promise of the benzenesulfonamide scaffold in the development of new and effective anti-inflammatory drugs. Further research into the in vivo efficacy and safety of a broader range of benzenesulfonamide derivatives is warranted.

References

Performance Benchmark: 2,5-Dimethoxybenzenesulfonamide Moiety vs. Acetazolamide in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of a benzenesulfonamide derivative containing a 2,5-dimethoxy-substituted phenyl moiety against the well-established carbonic anhydrase inhibitor, Acetazolamide. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of performance data, experimental protocols, and relevant biological pathways.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and fluid secretion. Dysregulation of CA activity has been implicated in various pathologies such as glaucoma, epilepsy, and certain types of cancer, making them a significant target for therapeutic intervention.

Sulfonamides represent a major class of CA inhibitors, with Acetazolamide being a clinically used reference compound. This guide benchmarks the inhibitory activity of a hydrazonobenzenesulfonamide derivative featuring a 2,5-dimethoxyphenyl group (hereafter referred to as Compound 12 for clarity as referenced in the source data) against Acetazolamide. The comparison focuses on four key human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII.

Comparative Inhibitory Performance

The inhibitory activities of Compound 12 and the reference compound, Acetazolamide, were evaluated against four human carbonic anhydrase isoforms. The data, presented as inhibition constants (Kᵢ in nM), are summarized in the table below. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Compound 12 (2,5-Dimethoxy-substituted) 35.48.544.75.3
Acetazolamide (Reference) 25012255.7

Data sourced from a study on hydrazonobenzenesulfonamides as human carbonic anhydrase inhibitors.[1][2]

Experimental Protocols

The presented inhibitory data was obtained using a stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay

This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.

  • Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are purified. Stock solutions of the test compounds (e.g., Compound 12) and the reference inhibitor (Acetazolamide) are prepared, typically in a DMSO-water mixture.

  • Assay Buffer: A buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol) is prepared.

  • Reaction Initiation: The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a defined period to allow for enzyme-inhibitor binding.

  • Stopped-Flow Measurement: The enzyme-inhibitor mixture is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the pH drops due to the formation of carbonic acid. The initial velocity of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis: Inhibition constants (Kᵢ) are calculated by fitting the enzyme activity data at different inhibitor concentrations to the appropriate inhibition model.

Visualizing the Experimental Workflow and Biological Pathway

To further elucidate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme Purified hCA Isoforms incubation Incubate Enzyme with Inhibitor enzyme->incubation inhibitors Test Compound & Acetazolamide Stock Solutions inhibitors->incubation mixing Rapid Mixing with CO2-Saturated Buffer (Stopped-Flow Instrument) incubation->mixing measurement Monitor Absorbance Change of pH Indicator mixing->measurement velocity Determine Initial Reaction Velocity measurement->velocity ki_calc Calculate Inhibition Constant (Ki) velocity->ki_calc

Stopped-Flow CO₂ Hydrase Assay Workflow.

signaling_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space CO2_out CO₂ CAIX CA IX / XII CO2_out->CAIX Hydration H2O_out H₂O H2O_out->CAIX HCO3_out HCO₃⁻ H_out H⁺ CAIX->HCO3_out CAIX->H_out CO2_in CO₂ CO2_in->CO2_out H2O_in H₂O Inhibitor Sulfonamide Inhibitor (e.g., Acetazolamide) Inhibitor->CAIX Inhibition

References

Safety Operating Guide

Safe Disposal of 2,5-Dimethoxybenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2,5-Dimethoxybenzenesulfonamide, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Key Safety Information Summary

ParameterInformationSource
Appearance Solid[1]
Melting Point 184 - 188 °C[1]
Incompatible Materials Oxidizing agents[1]
Primary Routes of Exposure Ingestion, inhalation, skin and eye contact[1]
Recommended PPE Safety glasses, gloves, protective clothing[1][2]

Disposal Protocol for this compound

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[1]

Step 1: Waste Identification and Segregation

  • Classify the Waste: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams to avoid potential reactions.[3] Keep it separate from incompatible materials, such as strong oxidizing agents.

Step 2: Containerization

  • Select Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[3] Include the date when the waste was first added to the container.

  • Keep Containers Closed: Ensure the waste container is always tightly sealed, except when adding more waste.[3]

Step 3: Management of Contaminated Materials and Empty Containers

  • Solid Waste: Any materials contaminated with this compound, such as weighing paper, pipette tips, and gloves, should be placed in the designated solid hazardous waste container.

  • Empty Containers:

    • Triple-rinse the empty this compound container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the first rinse as hazardous waste and place it in a designated liquid hazardous waste container.[4] Subsequent rinses may also need to be collected, depending on local regulations.

    • Thoroughly deface or remove the original label from the rinsed container before disposing of it as regular lab glass or plastic waste, in accordance with institutional policies.[4]

Step 4: Spill and Leak Management

In the event of a spill, carefully sweep up the solid material to avoid creating dust.[5] Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.

Step 5: Final Disposal

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]

  • Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? waste_type What is the waste type? start->waste_type is_spill Is it a spill? cleanup Clean up spill using appropriate PPE and methods. Place waste in a sealed, labeled container. is_spill->cleanup Yes final_disposal Arrange for pickup by licensed waste disposal service. cleanup->final_disposal waste_type->is_spill Spill solid Solid Waste (e.g., contaminated gloves, paper) waste_type->solid Solid liquid Liquid Waste (e.g., rinsate) waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container solid_container Place in designated solid hazardous waste container. solid->solid_container liquid_container Place in designated liquid hazardous waste container. liquid->liquid_container rinse Triple-rinse container. Collect first rinse as hazardous waste. container->rinse solid_container->final_disposal liquid_container->final_disposal deface Deface original label. rinse->deface dispose_container Dispose of rinsed container as non-hazardous waste. deface->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Dimethoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of 2,5-Dimethoxybenzenesulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are established based on the known hazards of its precursor, 2,5-dimethoxybenzenesulfonyl chloride, and general safety measures for benzenesulfonamide derivatives. A conservative approach is mandated to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety goggles and a face shieldProvides a robust barrier against splashes and airborne particles, protecting the eyes and face from potentially corrosive and irritating substances.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact with the compound. Gloves must be inspected for integrity before each use and disposed of properly after handling.[1][3]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[4]
Skin and Body Protection A fully buttoned laboratory coatProtects skin and personal clothing from contamination.
Footwear Closed-toe shoesProtects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to this operational plan is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify the immediate availability and functionality of an emergency eyewash station and safety shower.

    • Assemble all necessary handling equipment, such as spatulas and weighing papers, within the fume hood.

  • Handling :

    • All weighing and transferring of solid this compound must be conducted within a chemical fume hood to control airborne particles.[3]

    • Avoid the formation of dust during handling.[1]

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials, such as strong oxidizing agents.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams.[3]

    • Collect all contaminated materials, including gloves, weighing papers, and pipette tips, in a designated hazardous waste container.

  • Containerization :

    • Use a clearly labeled, leak-proof, and chemically compatible container for all waste.[3]

    • The label must include the words "Hazardous Waste" and the full chemical name, "this compound."

  • Disposal :

    • Arrange for the disposal of the hazardous waste through a licensed chemical waste management company.[5]

    • Follow all institutional and local regulations for hazardous waste disposal.

Experimental Workflow and Safety Controls

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-Dimethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.